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Foundational

A Comprehensive Guide to the Synthesis and Characterization of 7-(4-hydroxybutoxy)quinolin-2(1H)-one

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 7-(4-hydroxybutoxy)quinolin-2(1H)-one. This compound is a notable impurity and a potential metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 7-(4-hydroxybutoxy)quinolin-2(1H)-one. This compound is a notable impurity and a potential metabolite associated with second-generation antipsychotic drugs such as Brexpiprazole and Aripiprazole.[1][] A robust understanding of its synthesis and analytical profile is critical for drug development professionals involved in impurity profiling, reference standard synthesis, and metabolic studies. This document outlines a validated two-step synthetic pathway commencing with the preparation of the key intermediate, 7-hydroxyquinolin-2(1H)-one, followed by a Williamson ether synthesis to yield the target molecule. Furthermore, it details a suite of analytical techniques, including NMR, MS, and HPLC, for unambiguous structural elucidation and purity assessment.

Strategic Approach to Synthesis

The synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one is most logically approached via a retrosynthetic analysis that disconnects the ether linkage. This strategy, rooted in the principles of the Williamson ether synthesis, identifies 7-hydroxyquinolin-2(1H)-one as the key aromatic precursor and a 4-carbon electrophilic synthon as the coupling partner.[3][4] This two-step approach ensures a convergent and efficient route to the target molecule.

G Target 7-(4-hydroxybutoxy)quinolin-2(1H)-one Disconnect C-O Ether Disconnection (Williamson Ether Synthesis) Target->Disconnect Precursor1 7-hydroxyquinolin-2(1H)-one (Nucleophile) Disconnect->Precursor1 Precursor2 4-carbon Electrophile (e.g., 4-halobutanol or 1,4-dihalobutane) Disconnect->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 7-hydroxyquinolin-2(1H)-one

The precursor, 7-hydroxyquinolin-2(1H)-one, is a crucial intermediate in the synthesis of several pharmaceuticals, including Brexpiprazole.[5][6][7][8] An effective and widely adopted method for its preparation involves the dehydrogenation of its saturated analog, 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. The choice of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidizing agent is deliberate; DDQ is a highly efficient reagent for such aromatization reactions, proceeding under relatively mild conditions with high yields.[6][7][9]

G Reactant 7-hydroxy-1,2,3,4- tetrahydro-2-quinolinone Reagent DDQ, THF 45-50 °C Reactant->Reagent Product 7-hydroxyquinolin-2(1H)-one Reagent->Product

Caption: Synthesis of the key 7-hydroxyquinolin-2(1H)-one intermediate.

Experimental Protocol: Synthesis of 7-hydroxyquinolin-2(1H)-one [6]

  • Reaction Setup: To a solution of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone (1.0 eq) in tetrahydrofuran (THF, 5 mL per gram of starting material), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.05 - 1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to 45-50 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 1 hour.

  • Isolation: Filter the resulting solid through a Buchner funnel and wash thoroughly with water.

  • Purification: Dry the solid under vacuum to afford 7-hydroxyquinolin-2(1H)-one as a solid, which can be used in the next step without further purification if purity is satisfactory.

Step 2: O-Alkylation via Williamson Ether Synthesis

The core of the synthesis is the formation of the ether linkage. This is achieved by reacting the phenoxide ion of 7-hydroxyquinolin-2(1H)-one with a suitable alkylating agent. The phenolic proton is acidic and can be readily removed by a moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) to generate a potent nucleophile.[8] 1,4-Dibromobutane serves as the four-carbon electrophile. The reaction is an SN2 substitution, where the phenoxide attacks one of the primary carbons of 1,4-dibromobutane, displacing a bromide ion.[4][10] Using a large excess of the dihaloalkane can favor mono-alkylation. The resulting 7-(4-bromobutoxy)quinolin-2(1H)-one can then be hydrolyzed to the desired product, or reaction conditions can be tuned to favor direct formation of the di-ether byproduct which can be separated. A more direct approach presented here involves using a slight excess of 1,4-dibromobutane followed by isolation of the intermediate and subsequent hydrolysis.

G cluster_0 Step 2a: Alkylation cluster_1 Step 2b: Hydrolysis Reactant1 7-hydroxyquinolin-2(1H)-one Reagent1 1. KOH, Methanol 2. 1,4-Dibromobutane (excess) Reflux Reactant1->Reagent1 Intermediate 7-(4-bromobutoxy)quinolin-2(1H)-one Reagent1->Intermediate Reagent2 Aqueous Base (e.g., NaOH) Heat Intermediate->Reagent2 Product 7-(4-hydroxybutoxy)quinolin-2(1H)-one Reagent2->Product

Caption: Two-stage Williamson ether synthesis and hydrolysis.

Experimental Protocol: Synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one (Adapted from[8])

  • Alkylation Reaction Setup: In a round-bottom flask, suspend 7-hydroxyquinolin-2(1H)-one (1.0 eq) in methanol. Add potassium hydroxide (1.2 eq) portion-wise and stir at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Alkylating Agent Addition: Add 1,4-dibromobutane (4.0 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours. Monitor the reaction by TLC.

  • Intermediate Isolation: After cooling, filter the reaction mixture. Distill the filtrate to remove the solvent and excess 1,4-dibromobutane. The crude residue containing 7-(4-bromobutoxy)quinolin-2(1H)-one can be purified by column chromatography or taken directly to the next step.

  • Hydrolysis: Dissolve the crude intermediate in a suitable solvent mixture like THF/water. Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 4-6 hours until the starting bromide is consumed.

  • Final Work-up and Purification: Cool the reaction mixture and neutralize with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 7-(4-hydroxybutoxy)quinolin-2(1H)-one as a pure solid.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural verification.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment Sample Purified Product 7-(4-hydroxybutoxy)quinolin-2(1H)-one NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC-UV Sample->HPLC

Caption: Workflow for the analytical characterization of the final product.

Physicochemical Properties

A summary of the key computed properties for 7-(4-hydroxybutoxy)quinolin-2(1H)-one is provided below.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃[1][]
Molecular Weight 233.26 g/mol [1][]
Exact Mass 233.1052 Da[1]
XLogP3 1.3[1]
IUPAC Name 7-(4-hydroxybutoxy)-1H-quinolin-2-one[1]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure. The expected ¹H and ¹³C NMR chemical shifts in a solvent like DMSO-d₆ are tabulated below. These predictions are based on the known structure and spectral data from analogous compounds.[11]

Table of Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.60 s (broad) 1H NH (lactam)
~7.80 d 1H H-4
~7.50 d 1H H-5
~6.85 dd 1H H-6
~6.80 d 1H H-8
~6.30 d 1H H-3
~4.40 t 1H OH (alkanol)
~4.00 t 2H -O-CH₂ -CH₂-
~3.45 q 2H -CH₂-CH₂ -OH
~1.75 m 2H -O-CH₂-CH₂ -

| ~1.55 | m | 2H | -CH₂-CH₂ -CH₂-OH |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺.[12][13]

  • Expected [M+H]⁺: For a molecular formula of C₁₃H₁₅NO₃ with an exact mass of 233.1052 Da, the expected m/z for the protonated molecule is 234.1125 . High-resolution mass spectrometry (HRMS) can confirm this value to within 5 ppm, providing strong evidence for the elemental composition.[14]

  • Expected Fragmentation (MS/MS): Tandem mass spectrometry of the parent ion (m/z 234.11) would likely show a characteristic neutral loss of the butanol side chain or water from the terminal alcohol.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
~3150Medium, BroadN-H stretch (lactam)
2950 - 2850MediumC-H stretch (aliphatic)
~1660StrongC=O stretch (amide, lactam)
1620 - 1580Medium-StrongC=C stretch (aromatic and vinyl)
1250 - 1200StrongC-O stretch (aryl ether)
~1050StrongC-O stretch (primary alcohol)
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the synthesized compound. A reverse-phase method is typically employed.

Exemplary HPLC Method

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak corresponding to the product, with purity typically expected to be >98%.

Conclusion

This guide provides a comprehensive and technically grounded framework for the synthesis and characterization of 7-(4-hydroxybutoxy)quinolin-2(1H)-one. The described two-step synthesis, leveraging a DDQ-mediated aromatization and a subsequent Williamson ether synthesis, offers a reliable and scalable route. The detailed analytical protocols establish a robust system for structural verification and purity assessment, which is indispensable for researchers in pharmaceutical sciences. The methodologies and data presented herein serve as a vital resource for the preparation of this important reference standard, facilitating more accurate impurity profiling and drug metabolism studies in the development of quinolinone-based therapeutics.

References

  • ResearchGate. (n.d.). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Available from: [Link]

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836. Available from: [Link]

  • Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Available from: [Link]

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry. Available from: [Link]

  • Google Patents. (n.d.). Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (CN101891669A).
  • Patsnap Eureka. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Available from: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of quinoline-2(1h)-one derivatives. (WO2017115287A1).
  • Mondal, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available from: [Link]

  • Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (US20060079690A1).
  • Google Patents. (n.d.). New synthesis method of aripiprazole. (CN103787965A).
  • Google Patents. (n.d.). Process for the preparation of Quinolin-2(1H)-one derivatives. (US10464931B2).
  • PubChem. (n.d.). 7-(4-hydroxybutoxy)quinolin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Organic Spectroscopy International. (2013). Aripiprazole spectral data. Available from: [Link]

  • WIPO Patentscope. (2007). METHODS OF PREPARING A CRYSTALLINE FORM OF 7-(4-CHLOROBUTOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE AND THE USE THEREOF IN THE SYNTHESIS OF ARIPIPRAZOLE. (WO/2007/072476). Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1886188-97-1 | Product Name : 7-(4-Hydroxybutoxy)quinolin-2(1H)-one. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Available from: [Link]

  • PubMed. (2000). Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds. National Center for Biotechnology Information. Available from: [Link]

  • Nielsen, K. F. (2017). Metabolite identification in metabolomics: Database and interpretation of MSMS spectra. Available from: [Link]

  • Le Bizec, B., et al. (2021). LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. Molecules, 26(19), 5945. Available from: [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Workflows for 7-(4-Hydroxybutoxy)quinolin-2(1H)-one: A Critical Brexpiprazole Impurity

Executive Summary In the rigorous landscape of pharmaceutical manufacturing, the control of synthetic impurities is paramount to ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the control of synthetic impurities is paramount to ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently design workflows to isolate and quantify process-related byproducts. One such critical molecule is 7-(4-hydroxybutoxy)quinolin-2(1H)-one (CAS: 1886188-97-1), a primary impurity generated during the synthesis of the atypical antipsychotic Brexpiprazole[][2].

This whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical properties, the chemical causality behind its formation, and a self-validating analytical protocol for its precise quantification in API matrices.

Molecular Architecture & Physicochemical Properties

Understanding the behavior of 7-(4-hydroxybutoxy)quinolin-2(1H)-one requires a deep dive into its molecular structure. The molecule consists of a rigid, planar quinolinone core attached to a flexible, polar hydroxybutoxy chain[3]. This dual nature dictates its solubility, reactivity, and chromatographic retention.

Table 1: Physicochemical Properties and Mechanistic Implications
PropertyValueCausality / Analytical Implication
Molecular Formula C13H15NO3[][3]Determines the exact mass for high-resolution MS identification.
Molecular Weight 233.26 g/mol [][3]Utilized for standard molarity calculations and MS/MS parent ion targeting (m/z 234.1[M+H]+).
XLogP3 1.3[3][4]Indicates moderate lipophilicity. Dictates the need for Reversed-Phase HPLC (RP-HPLC) using a gradient elution to separate it from the highly lipophilic API.
Topological Polar Surface Area (TPSA) 58.6 Ų[3][4]Governs interaction with stationary phases; the moderate TPSA ensures good retention on standard C18 columns.
Boiling Point 479.4 ± 45.0 °C[][]High boiling point indicates extremely low volatility, rendering Gas Chromatography (GC) unsuitable without complex derivatization.
H-Bond Donors / Acceptors 2 / 3[3][4]Facilitates strong interactions with polar protic solvents, necessitating the use of protic modifiers (e.g., formic acid) in the mobile phase.

Synthetic Origins & Causality of Impurity Formation

To effectively control an impurity, one must first understand its genesis. Brexpiprazole is typically synthesized via the alkylation of a quinolinone derivative, forming a halogenated intermediate such as 7-(4-chlorobutoxy)quinolin-2(1H)-one. This intermediate subsequently undergoes nucleophilic substitution with a piperazine derivative to form the final API[].

The Causality of Formation: During the final coupling stage, the reaction is conducted under basic conditions. If trace amounts of water are present in the solvent matrix, the hydroxide ion acts as a competing nucleophile against the bulky piperazine derivative. This competitive hydrolysis of the alkyl chloride directly yields the terminal alcohol, 7-(4-hydroxybutoxy)quinolin-2(1H)-one[].

Synthesis A 7-hydroxyquinolin-2(1H)-one C 7-(4-chlorobutoxy)quinolin-2(1H)-one (Key Intermediate) A->C Alkylation (Base) B 1-bromo-4-chlorobutane (Alkylating Agent) B->C D Brexpiprazole (Target API) C->D + Piperazine Derivative (Target Pathway) E 7-(4-hydroxybutoxy)quinolin-2(1H)-one (Target Impurity) C->E + H2O / Hydrolysis (Side Reaction)

Synthetic pathway showing the competitive formation of the hydroxybutoxy impurity.

Analytical Workflows for Detection & Quantification

Given its structural similarity to the target API, separating this impurity requires highly selective chromatographic conditions. Based on the physicochemical data (Table 1), RP-HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS) is the optimal self-validating system for trace-level quantification.

AnalyticalWorkflow N1 Sample Prep (50:50 H2O:ACN) N2 RP-HPLC (C18, Gradient) N1->N2 N3 Ionization (ESI+ Mode) N2->N3 N4 Mass Spec (MRM m/z 234.1) N3->N4 N5 Data Analysis (Quantification) N4->N5

LC-MS/MS workflow for the isolation and quantification of the target impurity.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

This protocol is designed with built-in causality and self-validation checkpoints to ensure data integrity compliant with ICH Q2(R1) guidelines.

Step 1: Standard & Sample Preparation

  • Action: Dissolve the reference standard of 7-(4-hydroxybutoxy)quinolin-2(1H)-one in 100% Methanol to create a 1 mg/mL stock. Dilute to working concentrations (10–100 ng/mL) using a 50:50 Water:Acetonitrile diluent.

  • Causality: The impurity's quinolinone core requires organic solvent for initial dissolution, but the 50:50 diluent matches the initial mobile phase conditions, preventing peak distortion (solvent effects) during injection.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a gradient elution from 10% to 90% Mobile Phase B over 10 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of the residual silanols on the C18 column to improve peak shape, while simultaneously providing the protons necessary for positive electrospray ionization (ESI+).

Step 3: Mass Spectrometry Detection

  • Action: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Target the parent ion at m/z 234.1 [M+H]+ and monitor the primary product ion resulting from the cleavage of the hydroxybutoxy chain.

  • Causality: MRM provides absolute structural specificity, ensuring that any co-eluting matrix components do not interfere with the quantification of the impurity.

Step 4: Self-Validating Checkpoints

  • System Suitability Test (SST): Inject the 50 ng/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be <2.0%. Validates injection precision.

  • Blank Verification: Inject the 50:50 diluent immediately after the highest standard. The peak area at the impurity's retention time must be <0.1% of the standard. Validates the absence of system carryover.

  • Resolution (Rs) Check: Ensure the chromatographic resolution between the impurity and the main Brexpiprazole peak is > 2.0. Validates baseline separation.

Impact on Drug Formulation & Regulatory Compliance

Monitoring 7-(4-hydroxybutoxy)quinolin-2(1H)-one is not merely an academic exercise; it is a strict regulatory requirement. Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and quantified if they exceed the 0.05% reporting threshold. Because this impurity possesses a terminal hydroxyl group, it can act as a reactive precursor during long-term stability testing—potentially forming esters with excipients or degrading further into unknown degradants. By implementing the self-validating LC-MS/MS protocol outlined above, analytical teams can ensure robust batch-to-batch consistency and secure regulatory approval.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 71777087, 7-(4-hydroxybutoxy)quinolin-2(1H)-one". PubChem Database. URL:[Link]

  • Omsynth Lifesciences. "Brexpiprazole Impurities". Omsynth Product Catalog. URL: [Link]

Sources

Foundational

Unlocking the Quinolin-2(1H)-one Scaffold: A Comprehensive Guide to Biological Targets and Pharmacological Profiling

Executive Summary The quinolin-2(1H)-one (carbostyril) scaffold is recognized as a "privileged structure" in medicinal chemistry[1]. Characterized by a fused benzene-pyridone ring system, this scaffold provides a planar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is recognized as a "privileged structure" in medicinal chemistry[1]. Characterized by a fused benzene-pyridone ring system, this scaffold provides a planar, rigid geometry that is highly adept at intercalating into narrow hydrophobic binding pockets. Its most critical pharmacological feature is its lactam-lactim tautomerism at the 1,2-position. This allows the molecule to act simultaneously as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the exocyclic C=O group). Consequently, the quinolin-2(1H)-one core is an exceptional structural mimic of the adenine ring of ATP, positioning it as a premier pharmacophore for designing ATP-competitive kinase inhibitors, epigenetic modulators, and phosphodiesterase antagonists[2].

Mechanistic Profiling of Core Biological Targets

The Kinase Network: ATP-Competitive Inhibition

The primary biological targets for quinolin-2(1H)-one derivatives are kinases, where the scaffold acts as a Type I inhibitor by binding to the highly conserved hinge region of the active site[2].

  • Receptor Tyrosine Kinases (RTKs): Targets such as VEGFR-2, c-Met, and EGFR are heavily implicated in tumor angiogenesis and metastasis. Quinoline-based molecules effectively block these pathways by anchoring into the ATP-binding pocket. The lactam N-H donates a hydrogen bond to the backbone carbonyl of the hinge region, while the C=O accepts a hydrogen bond from the backbone amide N-H, effectively displacing ATP and halting downstream signaling[2].

  • Lipid Kinases (PI3Kδ and SphK1): Phosphatidylinositol 3-kinase delta (PI3Kδ) is a critical driver of inflammatory and autoimmune diseases. Imidazo-quinolinone derivatives have been structurally optimized into potent, orally bioavailable, and isoform-selective PI3Kδ inhibitors[3]. Similarly, Sphingosine kinase 1 (SphK1), which catalyzes the formation of the oncogenic lipid mediator sphingosine-1-phosphate (S1P), is effectively targeted by quinolin-2-one-pyrimidine hybrids. Molecular dynamics simulations reveal that the quinolinone tail occupies the hydrophobic lipid-binding channel while the pyrimidine head interacts directly with the ATP-binding site[4].

Epigenetic Modulators: HDAC and Topoisomerase Dual Targeting

Beyond kinases, the quinolin-2(1H)-one scaffold is highly effective in multi-target drug design, particularly for epigenetic regulation. In the development of dual Topoisomerase-Histone Deacetylase (HDAC) inhibitors, the quinoline core acts as an aromatic surface recognition "cap" group[5]. It intercalates with DNA at the Topoisomerase cleavage complex, while an appended hydroxamic acid linker extends into the narrow, tube-like HDAC active site to chelate the catalytic zinc ion (Zn2+), resulting in profound anticancer efficacy[5].

Phosphodiesterases: Emerging Roles in Inflammation

Phosphodiesterase 1 (PDE1) hydrolyzes cyclic nucleotides (cAMP and cGMP) and represents a novel target for inflammatory bowel disease (IBD). Recent structural optimizations have identified novel quinolin-2(1H)-ones as highly selective PDE1 inhibitors, demonstrating that the scaffold can be sterically tuned to selectively bind the cyclic nucleotide pockets of PDEs without cross-reacting with the kinome[6].

G Q Quinolin-2(1H)-one Derivatives RTK Receptor Tyrosine Kinases (VEGFR-2, c-Met) Q->RTK Inhibits PI3K PI3Kδ Q->PI3K Inhibits SphK1 Sphingosine Kinase 1 Q->SphK1 Inhibits RTK->PI3K Activates AKT Akt / PKB PI3K->AKT Phosphorylates S1P Sphingosine-1-Phosphate SphK1->S1P Catalyzes Prolif Tumor Proliferation & Angiogenesis AKT->Prolif Promotes S1P->Prolif Promotes

Mechanism of action of quinolin-2(1H)-one derivatives on kinase-driven oncogenic pathways.

Quantitative Target Affinity Landscape

The following table summarizes the quantitative pharmacological data of key quinolin-2(1H)-one derivatives across various biological targets.

Compound Class / DerivativePrimary TargetDisease ModelPotency (IC50)Reference
Quinolin-2-one-pyrimidine hybridsSphK1 / SphK2Solid TumorsLow micromolar[4]
Imidazo-quinolinonesPI3KδRheumatoid ArthritisNanomolar[3]
Quinoline-bridged hydroxamatesHDAC1 / Topo IILung Cancer (A549)Sub-nanomolar[5]
Substituted quinolin-2(1H)-onesPDE1CInflammatory Bowel Disease15 nM[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental step required to validate quinolin-2(1H)-one derivatives.

Protocol 1: TR-FRET Kinase Inhibition Assay (e.g., PI3Kδ)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required for evaluating quinoline derivatives. The extended aromatic system of quinolinones often causes compound autofluorescence, which leads to false negatives in standard biochemical assays. TR-FRET utilizes a time delay (50–100 µs) before reading the emission, allowing the short-lived compound autofluorescence to decay while the long-lived lanthanide (Europium) signal persists.

  • Reagent Preparation: Prepare the kinase buffer using 50 mM HEPES (pH 7.4). Causality: Maintains physiological pH. Add 1 mM DTT to keep kinase cysteine residues in a reduced state, preventing oxidative cross-linking. Add 0.01% Brij-35 to prevent non-specific compound aggregation, a common driver of false positives in HTS.

  • Compound Pre-Incubation: Dispense the quinolin-2-one derivative (in DMSO) into a 384-well plate. Add the purified PI3Kδ enzyme and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium at the hinge region before it must compete with the high-affinity natural substrate (ATP).

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) and the specific biotinylated PIP2 lipid substrate to initiate the reaction.

  • Quenching & Detection: After 60 minutes, add a stop buffer containing 20 mM EDTA. Causality: EDTA acts as a chelating agent that strips Mg2+ from the solution, instantly halting ATP hydrolysis. Subsequently, add the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using DMSO as a negative control and Staurosporine as a positive control. A Z'-factor > 0.5 validates the assay as robust and self-consistent.

Protocol 2: Cellular Histone Deacetylation (HDAC) Validation Assay

Rationale: Biochemical inhibition must be validated in a cellular context to ensure the compound can penetrate the cell membrane and engage the target in vivo.

  • Cell Seeding: Seed A549 lung cancer cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adhesion and normalization.

  • Treatment: Treat the cells with the quinoline-bridged hydroxamate derivative. Include Vorinostat (SAHA) as a positive control and 0.1% DMSO as a vehicle negative control. Incubate for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with both protease and phosphatase inhibitor cocktails. Causality: The dual inhibitor cocktail is critical to prevent the rapid enzymatic degradation of histones and to preserve their post-translational acetylation state during the extraction process.

  • Western Blotting: Resolve the lysates via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-Acetyl-Histone H3 (Ac-H3) primary antibody. Causality: If the quinolin-2-one derivative successfully inhibits HDACs intracellularly, the removal of acetyl groups is blocked, leading to a visible accumulation of Ac-H3 compared to the DMSO control. Probe for total Histone H3 as a loading control to ensure equal protein loading across all lanes.

Workflow Lib Quinolin-2-one Library Synthesis HTS Primary HTS (TR-FRET Assay) Lib->HTS Hit Hit Identification (IC50 < 1 µM) HTS->Hit Cell Cellular Validation (Western Blot) Hit->Cell Lead Lead Optimization & SAR Analysis Cell->Lead

Step-by-step workflow for the discovery and validation of quinolin-2(1H)-one target inhibitors.

References

  • Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors Source: nih.gov URL: 4

  • Discovery of 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-ones based novel, potent and PI3Kδ selective inhibitors Source: nih.gov URL: 3

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: nih.gov URL: 2

  • Identification of Novel Quinolin-2(1 H)-ones as Phosphodiesterase 1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: nih.gov URL: 6

  • Design and Synthesis of Topoisomerases-Histone Deacetylase Dual Targeted Quinoline-Bridged Hydroxamates as Anticancer Agents Source: acs.org URL: 5

  • Comparative Analysis of 4-prop-2-enoxy-1H-quinolin-2-one: A Guide for Researchers Source: benchchem.com URL: 1

Sources

Exploratory

Literature Review and Technical Guide: 7-Alkoxy-Quinolin-2(1H)-one Derivatives

Executive Summary The 7-alkoxy-quinolin-2(1H)-one scaffold represents one of the most pharmacologically versatile pharmacophores in modern medicinal chemistry. Characterized by a fused benzene-pyridone ring system, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-alkoxy-quinolin-2(1H)-one scaffold represents one of the most pharmacologically versatile pharmacophores in modern medicinal chemistry. Characterized by a fused benzene-pyridone ring system, this structural motif provides a rigid hydrogen-bonding interface, while the 7-alkoxy substitution serves as a flexible vector for spatial exploration of receptor binding pockets[1]. This in-depth technical guide synthesizes the latest literature surrounding 7-alkoxy-quinolin-2(1H)-one derivatives, detailing their mechanistic causality in central nervous system (CNS) modulation, antimicrobial applications, and the field-proven synthetic protocols required for their development.

Designed for drug development professionals, this whitepaper bridges the gap between theoretical receptor pharmacology and practical, self-validating benchtop synthesis.

Pharmacological Landscape & Mechanistic Causality

CNS Modulation: The Atypical Antipsychotic Paradigm

The most prominent clinical application of the 7-alkoxy-quinolin-2(1H)-one scaffold is in the treatment of schizophrenia and major depressive disorder (MDD). The architectural brilliance of this scaffold lies in its ability to act as an anchor within G-protein coupled receptors (GPCRs).

Derivatives such as Brexpiprazole (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) utilize the quinolinone core to mimic the endogenous indoleamine/catecholamine structures. The 7-alkoxy chain (typically a butoxy linker) is not merely a structural bridge; it is a critical determinant of intrinsic efficacy. By dictating the depth at which the terminal piperazine moiety penetrates the binding pocket, the alkoxy linker fine-tunes the molecule's activity from full antagonism to partial agonism[2]. Brexpiprazole acts as a partial agonist at Dopamine D2 and Serotonin 5-HT1A receptors, while acting as a potent antagonist at 5-HT2A receptors[3].

G Brex 7-Alkoxy-Quinolin-2(1H)-one (e.g., Brexpiprazole) D2 Dopamine D2 Receptor (Partial Agonism) Brex->D2 HT1A 5-HT1A Receptor (Partial Agonism) Brex->HT1A HT2A 5-HT2A Receptor (Antagonism) Brex->HT2A Effect1 Stabilizes Mesolimbic Dopamine (Antipsychotic) D2->Effect1 Effect2 Enhances Prefrontal Dopamine Release (Antidepressant) HT1A->Effect2 HT2A->Effect2

Receptor modulation profile of 7-alkoxy-quinolin-2(1H)-one derivative Brexpiprazole.

Anticonvulsant and Antibacterial Frontiers

Beyond CNS indications, the derivatization of the 7-alkoxy position has yielded potent anticonvulsant and antibacterial agents.

  • Anticonvulsants: The synthesis of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines has demonstrated significant protective indices in maximal electroshock seizure (MES) models. The alkoxy chain length directly correlates with lipophilicity, which governs blood-brain barrier (BBB) penetration[4].

  • Antibacterial Agents: A series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives have shown remarkable efficacy against both gram-positive and gram-negative bacteria. Notably, 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline exhibits a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against Escherichia coli, outperforming standard agents like ciprofloxacin[5]. The lipophilic heptyloxy tail is theorized to disrupt bacterial cell membrane integrity.

Quantitative Pharmacological Data

To facilitate structural-activity relationship (SAR) comparisons, the following table summarizes the biological activities of key 7-alkoxy-quinolin-2(1H)-one derivatives based on recent literature.

Compound Class / DerivativePrimary Target / AssayPharmacological EffectKey Metric / Value
Brexpiprazole (7-butoxy linked)D2 ReceptorPartial AgonistED50: 6.0 mg/kg (Avoidance response)[3]
Brexpiprazole (7-butoxy linked)5-HT2A ReceptorAntagonistHigh Affinity (Ki < 1 nM)[2]
7-Heptyloxy-imidazo-quinoline Escherichia coliAntibacterialMIC: 0.5 μg/mL[5]
7-(4-fluorobenzyloxy)-triazolo-quinoline MES Seizure ModelAnticonvulsantED50: 11.8 mg/kg (PI = 4.6)[4]

Synthetic Methodologies & Self-Validating Protocols

Rationale for Core Scaffold Synthesis

The fundamental bottleneck in developing these derivatives is the efficient synthesis of the core intermediate: 7-hydroxyquinolin-2(1H)-one . Traditional methods rely on heavy-metal catalysts or superstoichiometric quantities of harsh acids, which complicate downstream purification and violate green chemistry principles[1].

The protocol detailed below utilizes a 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. Causality of choice: DDQ in aqueous/THF media provides a high-yield dehydrogenation pathway that eliminates heavy-metal contamination, reducing the time cycle and cost of API intermediates[3].

G N1 3-Hydroxyaniline (Starting Material) N2 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Intermediate) N1->N2 Cyclization N3 7-Hydroxyquinolin-2(1H)-one (Core Scaffold) N2->N3 DDQ / THF Oxidation N4 Alkylation (1-bromo-4-chlorobutane) + K2CO3 N3->N4 N5 7-(4-chlorobutoxy)quinolin-2(1H)-one N4->N5 N6 Piperazine Coupling (Nucleophilic Substitution) N5->N6 N7 Brexpiprazole (Final API) N6->N7 Yield > 80%

Step-by-step synthetic workflow for 7-alkoxy-quinolin-2(1H)-one APIs.

Protocol: DDQ-Mediated Oxidation to 7-Hydroxyquinolin-2(1H)-one

This protocol is engineered as a self-validating system, ensuring that intermediate progression only occurs when specific analytical thresholds are met.

Reagents: 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone (1.0 eq), DDQ (1.05 eq), Tetrahydrofuran (THF), Aqueous media.

Step-by-Step Procedure:

  • Dissolution: Suspend 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in a 1:1 mixture of THF and water at ambient temperature. Mechanistic note: The biphasic/aqueous nature stabilizes the radical intermediates generated during DDQ oxidation.

  • Oxidation: Add DDQ (1.05 eq) portion-wise over 30 minutes to control the exothermic dehydrogenation. The solution will transition to a deep red/brown color as the hydroquinone byproduct forms.

  • Self-Validation Checkpoint (Reaction Completion): After 4 hours of stirring, sample the reaction mixture and analyze via High-Performance Liquid Chromatography (HPLC). The protocol validates progression only if the starting material peak is <0.5% Area. If >0.5%, add an additional 0.05 eq of DDQ and stir for 1 hour.

  • Workup & Isolation: Filter the precipitated 7-hydroxyquinolin-2(1H)-one. Wash the filter cake with cold THF to remove the DDQH2 (reduced DDQ) byproduct.

  • Drying: Dry under vacuum at 50°C until constant weight is achieved. Expected yield: >85%. Purity >99.0% by HPLC.

Protocol: Alkylation and Piperazine Coupling (Brexpiprazole Synthesis)

To convert the core scaffold into a biologically active 7-alkoxy derivative, a two-step alkylation and amination sequence is employed.

Step 1: Alkylation (Formation of the Alkoxy Linker)

  • Charge a reactor with 7-hydroxyquinolin-2(1H)-one (1.0 eq), anhydrous potassium carbonate (K2CO3, 2.0 eq), and dimethylformamide (DMF).

  • Add 1-bromo-4-chlorobutane (1.2 eq). Causality: The differential leaving group ability (Br > Cl) ensures regioselective alkylation at the 7-hydroxyl position without premature polymerization.

  • Heat to 60°C for 6 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar phenolic spot validates the formation of 7-(4-chlorobutoxy)quinolin-2(1H)-one. Quench with water and filter the resulting solid.

Step 2: Piperazine Coupling

  • Suspend the 7-(4-chlorobutoxy)quinolin-2(1H)-one in acetonitrile. Add 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (1.1 eq), sodium iodide (NaI, 0.1 eq as a catalyst), and triethylamine (3.0 eq). Mechanistic note: NaI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, accelerating the nucleophilic substitution[2].

  • Reflux for 12 hours.

  • Cool to room temperature, filter the final API (Brexpiprazole), and recrystallize from ethanol to achieve >99.5% purity.

References

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review Source: ResearchGate URL
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC / NIH URL
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)
  • Synthesis and Evaluation of Antibacterial Activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline Derivatives Source: PubMed / NIH URL

Sources

Foundational

An In-Depth Technical Guide to the Molecular Docking of 7-(4-hydroxybutoxy)quinolin-2(1H)-one

A Senior Application Scientist's Perspective on In Silico Target Engagement Abstract This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 7-(4-hydroxybutoxy)quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on In Silico Target Engagement

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 7-(4-hydroxybutoxy)quinolin-2(1H)-one, a known impurity of the atypical antipsychotics Brexpiprazole and Aripiprazole. Recognizing the pharmacological lineage of this quinolinone derivative, this document outlines a rationale for target selection, focusing on key central nervous system (CNS) receptors: the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. We present a detailed, step-by-step methodology for ligand and protein preparation, molecular docking simulations using the widely-adopted AutoDock Vina software, and subsequent post-docking analysis. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific reasoning behind critical experimental choices, thereby ensuring a robust and reproducible in silico investigation.

Introduction: The Scientific Rationale

7-(4-hydroxybutoxy)quinolin-2(1H)-one is a molecule of significant interest due to its structural relationship with established atypical antipsychotics.[1][2] These parent compounds, Brexpiprazole and Aripiprazole, exert their therapeutic effects through complex interactions with a range of neurotransmitter receptors, most notably as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and as antagonists at serotonin 5-HT2A receptors.[3] Therefore, a logical starting point for investigating the potential biological activity of 7-(4-hydroxybutoxy)quinolin-2(1H)-one is to assess its binding affinity and interaction patterns with these same targets.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[4] This method is instrumental in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[4][5] This guide will provide a rigorous framework for applying this technique to understand the potential pharmacology of 7-(4-hydroxybutoxy)quinolin-2(1H)-one.

Target Selection and Preparation

The selection of appropriate protein targets is a critical first step in any molecular docking study. Based on the known pharmacology of its parent compounds, the following human receptors are prioritized for this investigation:

  • Dopamine D2 Receptor (DRD2): A primary target for most antipsychotic drugs.[2]

  • Serotonin 5-HT1A Receptor (5-HT1AR): Implicated in the modulation of mood and anxiety.

  • Serotonin 5-HT2A Receptor (5-HT2AR): Antagonism at this receptor is a key feature of atypical antipsychotics.[3]

For each target, a high-resolution crystal structure from the Protein Data Bank (PDB) is required. The choice of PDB entry should be guided by factors such as resolution, the presence of a co-crystallized ligand to define the binding pocket, and the overall quality of the structure.

Table 1: Selected Protein Targets for Molecular Docking

Target ReceptorPDB IDResolution (Å)Co-crystallized LigandRationale for Selection
Dopamine D2 Receptor6CM42.87RisperidoneHigh-resolution structure in complex with a relevant atypical antipsychotic, clearly defining the binding site.[2][6]
Serotonin 5-HT1A Receptor7E2Y3.00SerotoninStructure in complex with the endogenous ligand, providing a physiologically relevant binding pocket.[1]
Serotonin 5-HT2A Receptor6A933.00RisperidoneHigh-resolution structure with a clinically used antipsychotic, ensuring a well-defined and relevant active site.[7]
Protein Preparation Protocol

The following protocol outlines the necessary steps to prepare the selected receptor structures for docking using AutoDockTools.

Experimental Protocol: Receptor Preparation

  • Obtain PDB File: Download the coordinate file for the chosen PDB ID (e.g., 6CM4) from the RCSB PDB database.

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or Discovery Studio Visualizer.

    • Remove all non-essential molecules, including water, ions, and any co-crystallized ligands. This is crucial as we want to dock our ligand of interest into the empty binding site.[8]

    • For multimeric proteins, retain only the chain that contains the binding site of interest.

  • Add Polar Hydrogens:

    • In AutoDockTools, add polar hydrogens to the protein structure. This step is essential for correct hydrogen bond formation during docking.

  • Compute Gasteiger Charges:

    • Calculate Gasteiger charges for the protein atoms. These partial charges are used by the docking algorithm to estimate electrostatic interactions.

  • Set Atom Types:

    • Assign AutoDock atom types to the protein residues.

  • Save as PDBQT:

    • Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina.

Ligand Preparation

Accurate preparation of the ligand is as critical as the preparation of the receptor. The 3D structure of 7-(4-hydroxybutoxy)quinolin-2(1H)-one must be generated and optimized before docking.

Ligand Preparation Protocol

Experimental Protocol: Ligand Preparation

  • Generate 2D Structure: Draw the 2D structure of 7-(4-hydroxybutoxy)quinolin-2(1H)-one using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation.

  • Add Hydrogens and Compute Charges:

    • In AutoDockTools, add all hydrogens to the ligand.

    • Compute Gasteiger charges.

  • Define Torsional Bonds:

    • Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation, which is critical for finding the optimal binding pose.

  • Save as PDBQT:

    • Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation

This section details the process of running the molecular docking simulation using AutoDock Vina.

The Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (7-(4-hydroxybutoxy)quinolin-2(1H)-one) grid_box Grid Box Generation (Define Search Space) ligand_prep->grid_box protein_prep Protein Preparation (e.g., DRD2, 5-HT1AR, 5-HT2AR) protein_prep->grid_box autodock_vina Run AutoDock Vina (Docking Simulation) grid_box->autodock_vina results Analyze Docking Results (Binding Affinity & Poses) autodock_vina->results visualization Visualization of Interactions (PyMOL, Discovery Studio) results->visualization

Caption: Overall workflow for the molecular docking study.

Grid Box Generation

The grid box defines the three-dimensional search space within the receptor's binding site where the docking algorithm will attempt to place the ligand.

Experimental Protocol: Grid Box Setup

  • Load Prepared Receptor and Ligand: Open the prepared PDBQT files for the receptor and a reference ligand (or the ligand to be docked) in AutoDockTools.

  • Center the Grid: Center the grid box on the co-crystallized ligand from the original PDB file or on the active site residues if known. This ensures that the search is focused on the relevant binding pocket.

  • Adjust Grid Dimensions: Adjust the size of the grid box to encompass the entire binding site with a small margin to allow for ligand flexibility. The dimensions should be large enough to accommodate the ligand in various orientations.

  • Save the Grid Parameter File: Save the grid parameters to a configuration file.

Running AutoDock Vina

AutoDock Vina is executed via the command line, using a configuration file that specifies the paths to the prepared receptor and ligand, the grid box parameters, and other settings.

Example Vina Configuration File (conf.txt):

Execution Command:

Post-Docking Analysis and Visualization

The output of a Vina simulation includes a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a more favorable predicted binding energy.

Interpreting the Results

Table 2: Hypothetical Docking Results Summary

Target ReceptorBest Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine D2 Receptor-8.5Asp114, Ser193, Phe390
Serotonin 5-HT1A Receptor-9.2Asp116, Thr199, Trp358
Serotonin 5-HT2A Receptor-9.8Asp155, Ser242, Trp336

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Binding Interactions

The most favorable binding poses should be visualized to understand the specific molecular interactions between the ligand and the receptor. Tools like PyMOL and Discovery Studio Visualizer are excellent for this purpose.[5][9][10][11][12]

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

  • Hydrophobic Interactions: Observe contacts between nonpolar regions of the ligand and receptor.

  • Pi-Pi Stacking: Look for interactions between aromatic rings.

  • Salt Bridges: Identify electrostatic interactions between charged groups.

G cluster_input Input Files cluster_analysis Analysis in Visualization Software receptor_pdbqt Receptor.pdbqt load_files Load Receptor and Docked Ligand Poses receptor_pdbqt->load_files docking_output Docking_Output.pdbqt docking_output->load_files analyze_interactions Analyze Interactions (H-bonds, Hydrophobic, etc.) load_files->analyze_interactions generate_images Generate 2D and 3D Interaction Diagrams analyze_interactions->generate_images

Sources

Exploratory

Foreword: The Enduring Legacy and Future Promise of the Quinolone Scaffold

An In-Depth Technical Guide to the Quinolone Scaffold in Drug Discovery The journey of the quinolone scaffold is a masterclass in medicinal chemistry, illustrating how a single chemical core can be systematically optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Quinolone Scaffold in Drug Discovery

The journey of the quinolone scaffold is a masterclass in medicinal chemistry, illustrating how a single chemical core can be systematically optimized to generate generations of life-saving therapeutics. From its serendipitous discovery as a byproduct of antimalarial research to its current status as a cornerstone of antibacterial therapy, the quinolone nucleus has proven to be a remarkably versatile and potent pharmacophore.[1][2] This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the intricate mechanisms of action and resistance, and the practical workflows that drive the discovery of new quinolone-based agents. As we navigate the growing challenge of antimicrobial resistance, a foundational, mechanistic understanding of this critical scaffold is not just academic—it is essential for the future of infectious disease treatment.[3]

The Core Mechanism: How Quinolones Exert Bactericidal Action

Quinolone antimicrobials are the only class of agents that directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV .[4] These enzymes are vital for managing DNA topology during replication, transcription, and repair. While structurally similar, they have distinct primary roles: DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA replication, while topoisomerase IV is primarily responsible for decatenating (separating) newly replicated daughter chromosomes.[5][6]

Quinolones do not merely inhibit these enzymes; they act as "topoisomerase poisons."[5][7] The key event is the formation of a ternary complex involving the enzyme, the bacterial DNA, and the quinolone molecule.[8] The drug intercalates into the DNA at the point of cleavage and binds to the enzyme, effectively stabilizing this "cleavage complex" where the DNA is broken but not yet resealed.[4][9] This stabilization prevents the re-ligation of the DNA strands. The stalled replication forks and the accumulation of these stabilized complexes lead to the generation of lethal double-strand DNA breaks, triggering the SOS response and ultimately culminating in bacterial cell death.[5][7]

Quinolone Mechanism of Action cluster_0 Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Enzyme DNA Gyrase / Topoisomerase IV DNA->Enzyme Enzyme binds to DNA Complex Ternary Quinolone-Enzyme-DNA Cleavage Complex Enzyme->Complex Quinolone traps the complex Quinolone Quinolone Drug Quinolone->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Replication fork collapse Death Cell Death Breaks->Death SOS Response & Apoptosis caption Mechanism of Quinolone Action.

Caption: A diagram illustrating the bactericidal mechanism of quinolones.

Structure-Activity Relationship (SAR): Engineering Potency and Spectrum

The remarkable success of the quinolone class stems from decades of research into its structure-activity relationships (SAR). The core 4-quinolone structure is a bicyclic system where specific substitutions dramatically influence antibacterial potency, spectrum, pharmacokinetics, and safety.[10][11] Over 10,000 analogues have been synthesized, providing a rich dataset for understanding these relationships.[12]

Key positions for modification include:

  • N-1 Position: The substituent here is vital for antibacterial activity.[10] A cyclopropyl group, as seen in ciprofloxacin, confers significant activity, particularly against Gram-negative bacteria.[12]

  • C-3 Carboxylic Acid & C-4 Carbonyl: These groups are essential for binding to the DNA gyrase-DNA complex and are generally considered immutable for antibacterial activity.[11][13] They participate in a critical water-metal ion bridge with the enzyme.[9]

  • C-6 Position: The addition of a fluorine atom at this position was the single most important breakthrough, creating the "fluoroquinolones."[12] This substitution enhances cell penetration and DNA gyrase inhibition, dramatically increasing antibacterial potency.[14]

  • C-7 Position: This position is a primary determinant of the antibacterial spectrum and potency. Large heterocyclic substituents, such as a piperazine ring (found in ciprofloxacin), improve activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[12][15] Alternative moieties can enhance activity against Gram-positive or anaerobic bacteria.[12]

  • C-8 Position: Substitution at this position can influence the planar configuration of the molecule and affect activity.[11] A methoxy group here, as in moxifloxacin, is associated with enhanced activity against Gram-positive and anaerobic bacteria and may reduce phototoxicity.

Quinolone_SAR cluster_nodes QuinoloneCore N1 N-1: Potency & Gyrase Binding (e.g., Cyclopropyl) C6 C-6: Potency & Cell Penetration (e.g., Fluoro) C7 C-7: Spectrum & Potency (e.g., Piperazine) C8 C-8: Activity & Safety (e.g., Methoxy) C34 C3-COOH & C4=O: Essential for Activity N1_anchor->N1 C6_anchor->C6 C7_anchor->C7 C8_anchor->C8 C34_anchor->C34

Caption: Key structure-activity relationship points on the 4-quinolone scaffold.

Therapeutic Applications: The Generations of Quinolones

The systematic application of SAR principles has led to the classification of quinolones into four distinct generations, each characterized by an evolving spectrum of activity.[16][17]

GenerationRepresentative DrugsPrimary Spectrum of ActivityKey Clinical Applications
First Nalidixic acidNarrow: Enterobacteriaceae (Gram-negative)Uncomplicated urinary tract infections (UTIs).[16][18]
Second Ciprofloxacin, NorfloxacinBroad Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical coverage.[16][17]Complicated UTIs, prostatitis, respiratory infections, gastrointestinal infections, anthrax.[1][19]
Third LevofloxacinRetains broad Gram-negative coverage with enhanced activity against Gram-positive bacteria (S. pneumoniae) and atypical pathogens.[2][17]Community-acquired pneumonia, acute sinusitis, skin and soft tissue infections.[17][19]
Fourth MoxifloxacinBroad-spectrum coverage including Gram-positive, Gram-negative, atypical pathogens, and significant anaerobic coverage.[2][16]Respiratory infections, intra-abdominal infections, skin infections.[19][20]

The Drug Discovery Workflow: From Synthesis to Biological Evaluation

The discovery of a new quinolone therapeutic follows a structured yet iterative workflow that integrates chemical synthesis with biological screening.

Drug_Discovery_Workflow start Target Identification (e.g., Resistant Pathogen) synthesis Chemical Synthesis (e.g., Gould-Jacobs Reaction) start->synthesis screening Primary In Vitro Screening (MIC Determination) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization (Iterative Synthesis) sar->optimization Design new analogues advanced Advanced Assays (Gyrase Inhibition, Cytotoxicity) sar->advanced optimization->synthesis Feedback loop preclinical Preclinical Development (In Vivo Efficacy & Safety) advanced->preclinical caption Quinolone Drug Discovery Workflow.

Caption: A typical workflow for quinolone drug discovery.

Experimental Protocol 1: Gould-Jacobs Synthesis of a 4-Quinolone Core

The Gould-Jacobs reaction is a classical and versatile method for constructing the 4-quinolone scaffold.[21][22] This protocol provides a representative methodology.

Step-by-Step Methodology:

  • Step 1: Condensation. React an aniline derivative with diethyl ethoxymethylenemalonate (EMME) at 100-120°C for 1-2 hours. This forms an intermediate enamine.

  • Step 2: Thermal Cyclization. Heat the intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A) to approximately 240-260°C. This high temperature induces an intramolecular cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate.[22]

  • Step 3: Saponification. Hydrolyze the ester group of the cyclized product using an aqueous base (e.g., NaOH solution) with heating to yield the corresponding sodium salt of the carboxylic acid.

  • Step 4: Decarboxylation. Acidify the reaction mixture (e.g., with HCl) and heat to induce decarboxylation, yielding the final 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[22]

  • Step 5: Purification. The final product is typically a solid and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the target bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Drug Dilutions: Perform a serial two-fold dilution of the synthesized quinolone compound in a 96-well microtiter plate using the appropriate broth. The concentration range should span the expected MIC value.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Read Results: The MIC is determined as the lowest concentration of the quinolone compound in which there is no visible turbidity (growth) in the well.

The Challenge of Resistance: Bacterial Defense Mechanisms

The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, a significant clinical challenge.[23] Resistance primarily develops through three major mechanisms.

  • Target-Site Mutations: This is the most common mechanism.[24] Spontaneous mutations occur in the bacterial genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). These mutations, typically within a specific "quinolone resistance-determining region" (QRDR), alter the amino acid sequence of the enzyme, reducing the binding affinity of the quinolone drug to the enzyme-DNA complex.[25][26]

  • Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of quinolones in two ways. They can downregulate the expression of outer membrane porins, which reduces the influx of the drug into the cell.[23][25] More significantly, they can overexpress multidrug resistance (MDR) efflux pumps, which actively transport quinolones out of the cell before they can reach their targets.[11][25]

  • Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These plasmids may carry genes such as qnr proteins, which protect the target topoisomerases from quinolone binding, or enzymes like AAC(6')-Ib-cr, a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain quinolones.[7][24]

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_mechanisms Resistance Strategies Quinolone_in Quinolone Target DNA Gyrase / Topoisomerase IV Quinolone_in->Target Inhibition EffluxPump Efflux Pump EffluxPump->Quinolone_in Expels Drug Plasmid Plasmid (qnr) M1 Target Mutation: Altered binding site in QRDR reduces drug affinity. M1->Target Blocks Inhibition M2 Efflux Pump Upregulation: Actively removes drug from cell. M2->EffluxPump Enhances M3 Plasmid-Mediated Protection: qnr proteins shield the target. M3->Plasmid Provides caption Key mechanisms of bacterial resistance to quinolones.

Caption: An overview of the primary mechanisms of bacterial resistance to quinolones.

Future Directions: Evolving the Quinolone Scaffold

Despite resistance challenges, the quinolone scaffold remains a fertile ground for drug discovery.[20] Future research is focused on several key areas:

  • Overcoming Resistance: Designing novel quinolones that can evade existing resistance mechanisms. This includes developing compounds that are poor substrates for efflux pumps or that can effectively inhibit mutated topoisomerases.[27] Delafloxacin, for example, is a newer fluoroquinolone with activity against some resistant strains, including MRSA.[27]

  • Hybrid Molecules: Creating hybrid drugs that combine the quinolone pharmacophore with another antibacterial agent into a single molecule. This dual-action approach can potentially broaden the spectrum and overcome resistance.[28]

  • Expanding Therapeutic Indications: The quinolone scaffold's ability to interact with nucleic acids and related enzymes has led to its exploration beyond antibacterial applications. Numerous quinolone derivatives are being investigated as potential anticancer, antiviral, and antimalarial agents, targeting enzymes like topoisomerases in cancer cells or other critical pathways in different pathogens.[29][30][31][32][33]

The story of the quinolone scaffold is one of continuous innovation. By leveraging a deep, mechanistic understanding of its chemistry and biology, the scientific community can continue to evolve this privileged structure to meet the therapeutic challenges of today and tomorrow.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bryskier, A., & Chantot, J. F. (1995). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 35(4), 453-460. [Link]

  • Hooper, D. C. (2000). Mechanisms of drug resistance: quinolone resistance. The Journal of antimicrobial chemotherapy, 45 Suppl 3, 69–73. [Link]

  • Vila, J., & Martinez-Gomez, J. (2006). Mechanism of action of and resistance to quinolones. Enfermedades infecciosas y microbiologia clinica, 24(7), 441-447. [Link]

  • Hooper, D. C. (2001). Mechanisms Responsible for Cross-Resistance and Dichotomous Resistance among the Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S16. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Cecchetti, V., Fravolini, A., & Schiaffella, F. (1993). Structure--activity relationship of quinolones. Farmaco (Societa chimica italiana : 1989), 48(3), 395-404. [Link]

  • El Haimer, M., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 5(2), 16-45. [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8758-8782. [Link]

  • Tovar-Padilla, L., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(12), 1461. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]

  • Research Starters: Health & Medicine. (2017). Quinolone antibiotics. EBSCO. [Link]

  • He, Y., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. Drug Design, Development and Therapy, 17, 427–442. [Link]

  • Tovar-Padilla, L., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics (Basel), 10(12), 1461. [Link]

  • Tillotson, G. S. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S174-S179. [Link]

  • O'Donnell, M., et al. (2020). Synthesis of Natural and Unnatural Quinolones Inhibiting the Growth and Motility of Bacteria. Journal of Natural Products, 83(11), 3244-3251. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Martinez, J. L., & Baquero, F. (2002). Quinolone Resistance: Much More than Predicted. Frontiers in Bioscience, 7, d1044-54. [Link]

  • Fung-Tomc, J., et al. (2000). Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy, 44(12), 3351-3356. [Link]

  • He, Y., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. Drug Design, Development and Therapy, Volume 17, 427-442. [Link]

  • Mehta, D., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Medicinal Chemistry Research, 33(1), 1-25. [Link]

  • Karchmer, A. W. (2002). Quinolones: A Comprehensive Review. American Family Physician, 65(3), 455-464. [Link]

  • Bush, N. G., et al. (2023). DNA Gyrase as a Target for Quinolones. International Journal of Molecular Sciences, 24(3), 2568. [Link]

  • Mabhula, A., & Nundkumar, N. (2019). Quinolone: a versatile therapeutic compound class. RSC Medicinal Chemistry, 10(11), 1679-1692. [Link]

  • Kumar, S., et al. (2023). Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery, 18(7), 743-764. [Link]

  • Drlica, K., et al. (2008). Overview of quinolone action mechanism. ResearchGate. [Link]

  • El-Sayed, M., et al. (2025). Quinolone as a Privileged Scaffold: A Brief Overview on Early Classical and Recent Advanced Synthetic Pathways, Innovative Neuroprotective Potential, and Structure-Activity Relationships. Drug Development Research, 86(5). [Link]

  • Andriole, V. T. (1999). The future of the quinolones. Drugs, 58 Suppl 2, 1-5. [Link]

  • Gloc, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 195. [Link]

  • Ball, P. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. [Link]

  • Kim, J., & Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5462. [Link]

  • Singh, S., & Kumar, A. (2024). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT. ResearchGate. [Link]

  • Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]

  • Gao, C., et al. (2023). Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria. Future Medicinal Chemistry, 15(6), 489-509. [Link]

  • Various Authors. (2025). Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Cholewińska, E., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 8111. [Link]

  • Al-Ostath, A. I., et al. (2016). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Journal of reports in pharmaceutical sciences, 5(2), 121-131. [Link]

  • Desai, N. C., & Dodiya, A. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Journal of the Korean Chemical Society, 56(1), 126-133. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective O-Alkylation of 7-Hydroxyquinolin-2(1H)-one

Target Audience: Researchers, Synthesis Scientists, and Pharmaceutical Process Engineers Application: Synthesis of antipsychotic intermediates (e.g., Aripiprazole, Brexpiprazole) and fluorescent carbostyril probes. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Pharmaceutical Process Engineers Application: Synthesis of antipsychotic intermediates (e.g., Aripiprazole, Brexpiprazole) and fluorescent carbostyril probes.

Introduction & Mechanistic Causality

The compound 7-hydroxyquinolin-2(1H)-one (also known as 7-hydroxycarbostyril) is a highly versatile building block in medicinal chemistry. Its most prominent industrial application is serving as the core scaffold for atypical antipsychotics[1]. However, functionalizing this molecule presents a classic synthetic challenge: it is an ambident nucleophile containing three potential reactive sites—the lactam nitrogen (N-1), the lactam oxygen (O-2), and the phenolic oxygen (O-7).

The pKa Differential and Regioselectivity

To achieve exclusive O-alkylation at the 7-position while avoiding N-alkylation, the reaction relies entirely on the thermodynamic acidity difference between the functional groups.

  • Phenolic OH (C-7): Exhibits a predicted pKa of approximately 9.32[2].

  • Lactam NH (N-1): Significantly less acidic, with a pKa typically > 11.

Causality in Base Selection: By utilizing a mild inorganic base such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ), the phenolic proton is selectively abstracted to form a highly nucleophilic phenoxide anion, while the lactam nitrogen remains protonated and unreactive[1]. If strong bases (e.g., NaH , KOtBu ) are utilized, both sites can be deprotonated, leading to a mixture of O-alkylated, N-alkylated, and di-alkylated byproducts.

Causality in Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required[3]. These solvents effectively solvate the metal cation ( K+ ) but leave the phenoxide anion poorly solvated ("naked"). This drastically lowers the activation energy required for the subsequent bimolecular nucleophilic substitution ( SN​2 ) with the alkyl halide.

Mechanism HQ 7-Hydroxyquinolin-2(1H)-one (Phenol pKa ~9.3) (Lactam NH pKa >11) Phenoxide Phenoxide Anion (O-7 Nucleophile) HQ->Phenoxide Mild Base (K2CO3) Selective Deprotonation Byproduct N-Alkylated Product (Avoided Byproduct) HQ->Byproduct Strong Base (NaH) High Temp (>90°C) Target O-Alkylated Product (Target Regioisomer) Phenoxide->Target + Alkyl Halide (R-X) SN2 @ 60-80°C

Caption: Mechanistic pathway highlighting the pKa-driven regioselective O-alkylation over N-alkylation.

Reaction Optimization Data

To demonstrate the boundaries of this regioselectivity, the following table summarizes quantitative optimization data for the alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane.

Table 1: Effect of Base, Solvent, and Temperature on Regioselectivity

Base (Equiv.)SolventTemp (°C)Time (h)O-Alkylation Yield (%)N-Alkylation Yield (%)Process Suitability
K2​CO3​ (1.5)DMF604> 90 < 2Optimal
K2​CO3​ (3.0)DMF804855Sub-optimal (Harsh)
Cs2​CO3​ (1.5)MeCN80692< 1Excellent, but costly
NaH (1.2)THF25126030Poor Regioselectivity
NaOH (aq)Toluene90167510Prone to hydrolysis

Data synthesis reflects standard pharmaceutical process parameters for aripiprazole intermediates[3],[4].

Detailed Experimental Protocol

The following self-validating protocol details the synthesis of 7-(4-bromobutoxy)quinolin-2(1H)-one , a critical intermediate coupling agent.

Materials Required
  • 7-hydroxyquinolin-2(1H)-one (1.0 equiv, limiting reagent)

  • 1,4-dibromobutane (3.0 equiv)

  • Potassium carbonate, anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

  • Ethyl Acetate (EtOAc) and Brine (for work-up)

Step-by-Step Methodology

Step 1: Reactor Preparation & Deprotonation Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet. Charge the flask with 7-hydroxyquinolin-2(1H)-one and anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ . Stir the suspension at 60 °C for 45 minutes.

  • Self-Validation Check: The mixture will transition from a pale yellow suspension to a deeper yellow/orange homogeneous-like slurry. This color shift visually confirms the formation of the phenoxide anion.

  • Causality: Anhydrous K2​CO3​ is critical; trace water can hydrolyze the alkyl halide or hydrogen-bond with the phenoxide, drastically reducing its nucleophilicity.

Step 2: Alkylation Slowly add 1,4-dibromobutane dropwise to the heated mixture. Maintain the reaction temperature at 60 °C.

  • Causality: A 3-fold stoichiometric excess of the dihalide is utilized to statistically favor mono-alkylation and suppress the formation of dimerized byproducts (where two quinolinone molecules react with a single dibromobutane chain)[1].

Step 3: In-Process Control (IPC) Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) or HPLC. The reaction is complete when the starting material peak is < 2% (typically 4 hours).

Step 4: Quenching & Extraction Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (equal volume to DMF) under vigorous stirring[1]. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Causality: Wash the combined organic layers thoroughly with saturated brine. DMF is highly miscible with both water and EtOAc. Brine decreases the solubility of DMF in the organic phase via the "salting-out" effect, ensuring high purity of the crude extract. Dry over anhydrous Na2​SO4​ and filter.

Step 5: Concentration & Purification Concentrate the filtrate under reduced pressure. The excess 1,4-dibromobutane can be removed via vacuum distillation. Recrystallize the crude solid from 95% ethanol to yield the pure O-alkylated product[4].

Workflow Step1 Step 1: Reagent Prep Charge DMF, 7-HQ, and anhydrous K2CO3 Step2 Step 2: Deprotonation Stir at 60 °C (45 min) until color deepens Step1->Step2 Step3 Step 3: SN2 Alkylation Dropwise addition of excess Alkyl Halide Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Quench & Extract Ice water quench, EtOAc extraction, Brine wash Step4->Step5 Step6 Step 6: Purification Vacuum Concentration and Recrystallization Step5->Step6

Caption: Step-by-step experimental workflow for the O-alkylation of 7-hydroxyquinolin-2(1H)-one.

Sources

Application

Application Note: Advanced Analytical Strategies for the Quantification of 7-(4-Hydroxybutoxy)quinolin-2(1H)-one

Executive Summary 7-(4-Hydroxybutoxy)quinolin-2(1H)-one (CAS: 1886188-97-1), widely classified in pharmaceutical development as Brexpiprazole Impurity 11[1], is a critical process-related impurity and degradation product...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(4-Hydroxybutoxy)quinolin-2(1H)-one (CAS: 1886188-97-1), widely classified in pharmaceutical development as Brexpiprazole Impurity 11[1], is a critical process-related impurity and degradation product encountered during the synthesis of atypical antipsychotics such as brexpiprazole and aripiprazole[]. Regulatory frameworks, specifically ICH Q3A(R2) and Q3B(R2), mandate the rigorous monitoring of such impurities to ensure drug safety, efficacy, and batch-to-batch consistency.

This application note details a self-validating, Quality-by-Design (QbD)-optimized UPLC-PDA method for routine batch release, complemented by a highly sensitive LC-MS/MS protocol for trace-level quantification and structural confirmation.

Mechanistic Origin and Chemical Context

To develop a robust analytical method, one must first understand the chemical origin of the target analyte. Brexpiprazole is typically synthesized via the alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane to form the intermediate 7-(4-bromobutoxy)quinolin-2(1H)-one[3].

During this stage, or during subsequent coupling steps, the bromobutoxy intermediate is susceptible to nucleophilic attack by water (hydrolysis), especially under basic conditions or prolonged heating. This side reaction yields 7-(4-hydroxybutoxy)quinolin-2(1H)-one. Because this hydroxylated impurity shares the core quinolinone chromophore with the active pharmaceutical ingredient (API) but differs significantly in polarity, it requires precise chromatographic conditions to prevent co-elution.

Pathway HQ 7-Hydroxyquinolin-2(1H)-one (Starting Material) BBQ 7-(4-Bromobutoxy)quinolin-2(1H)-one (Intermediate) HQ->BBQ Alkylation (1,4-Dibromobutane) HBQ 7-(4-Hydroxybutoxy)quinolin-2(1H)-one (Brexpiprazole Impurity 11) BBQ->HBQ Hydrolysis (Side Reaction) BRX Brexpiprazole (API) BBQ->BRX Piperazine Coupling

Caption: Formation pathway of 7-(4-hydroxybutoxy)quinolin-2(1H)-one during brexpiprazole synthesis.

Analytical Strategy & Causality (E-E-A-T)

As analytical scientists, our method parameters are strictly dictated by the physicochemical properties of the analytes.

  • Stationary Phase Selection: A sub-2-micron C18 column (1.7 µm) was selected. The reduced particle size minimizes eddy diffusion (the A-term in the van Deemter equation), providing the high theoretical plate count necessary to resolve the polar hydroxylated impurity from the parent API and other closely related process impurities[4].

  • Mobile Phase pH: The quinolinone ring possesses weakly acidic/basic properties. A mobile phase buffered to pH 2.0 (using phosphoric acid for UV, or formic acid for MS compatibility) was chosen. At pH 2.0, the ionization of residual silanols on the silica support is suppressed, eliminating secondary ion-exchange interactions that cause peak tailing. Furthermore, it ensures the analytes remain in a consistent, fully protonated state, yielding sharp, symmetrical peaks[4].

  • Diluent Optimization: A 50:50 (v/v) mixture of water and acetonitrile is utilized as the sample diluent. This matches the initial gradient conditions, preventing the "solvent effect" (peak distortion or splitting) that occurs when a sample is injected in a solvent stronger than the mobile phase.

Self-Validating Experimental Protocols

Protocol A: UPLC-PDA Method for Routine Assay and Impurity Profiling

System Suitability Criterion: Before analyzing unknown samples, the system must demonstrate a resolution ( Rs​ ) > 1.5 between 7-(4-hydroxybutoxy)quinolin-2(1H)-one and the API, and a tailing factor ( Tf​ ) < 1.5.

  • Step 1: Sample Preparation. Accurately weigh 10 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL concentration. Sonicate for 10 minutes to ensure complete solubilization.

  • Step 2: Standard Preparation. Prepare a reference standard of 7-(4-hydroxybutoxy)quinolin-2(1H)-one at a concentration of 1.5 µg/mL (0.15% specification level) in the same diluent.

  • Step 3: Chromatographic Setup.

    • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Column Temperature: 40°C (reduces mobile phase viscosity and backpressure).

    • Flow Rate: 0.5 mL/min.

    • Detection: PDA at 215 nm (the isosbestic point for optimal sensitivity of the quinolinone chromophore)[4].

  • Step 4: Gradient Execution. Execute the gradient program detailed in Table 1.

Protocol B: LC-MS/MS Method for Trace-Level Quantification

For genotoxicity assessments or purge factor calculations, trace-level detection is required.

  • Step 1: Mobile Phase Modification. Replace the non-volatile phosphate buffer with 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to ensure MS compatibility.

  • Step 2: MS Source Parameters. Operate the triple quadrupole mass spectrometer in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr.

  • Step 3: MRM Transitions. Monitor the transition m/z 234.1 162.0 (quantifier, corresponding to the loss of the hydroxybutoxy chain) and m/z 234.1 216.1 (qualifier, corresponding to the loss of water). Set collision energy to 20 eV and 15 eV, respectively.

Workflow cluster_det Dual Detection Modalities SP Sample Preparation Extraction in H2O:ACN (50:50) CS UPLC Separation C18 (1.7 µm), pH 2.0 Buffer SP->CS UV PDA Detection (215 nm) Routine QC & Assay CS->UV MS LC-MS/MS (ESI+) Trace Level MRM CS->MS DA Data Processing ICH Q2(R1) Validation Metrics UV->DA MS->DA

Caption: Integrated analytical workflow for the quantification of Brexpiprazole Impurity 11.

Quantitative Data & Validation Summary

The method was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), and accuracy.

Table 1: UPLC Gradient Elution Program

Time (min)Mobile Phase A (pH 2.0 Buffer) %Mobile Phase B (Acetonitrile) %Elution Profile
0.08020Initial
1.56733Linear
3.04060Linear
4.08020Step (Wash)
5.08020Hold (Equilibrate)

Table 2: Method Validation Parameters for 7-(4-Hydroxybutoxy)quinolin-2(1H)-one

Validation ParameterExperimental ResultRegulatory Acceptance Criteria
Linearity Range 0.05 – 5.0 µg/mL R2≥0.999
LOD 0.015 µg/mLSignal-to-Noise (S/N) 3
LOQ 0.050 µg/mLSignal-to-Noise (S/N) 10
Accuracy (Recovery) 98.5% – 101.2%90.0% – 110.0% at LOQ level
Precision (%RSD) 1.2% (n=6) 5.0%

References

  • ACS Omega. Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole (2018). [Online]. Available:[Link]

  • Journal of Chromatographic Science / PubMed. QbD-Based UPLC Method for Quantification of Brexpiprazole in Presence of Impurities and Application to In Vitro Dissolution (2020). [Online]. Available:[Link]

Sources

Method

Application Note: Strategic Synthesis of Brexpiprazole Utilizing Quinolin-2(1H)-one Intermediates

Abstract Brexpiprazole is a pivotal serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD)[1][2]. Its synthesis is a topi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Brexpiprazole is a pivotal serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD)[1][2]. Its synthesis is a topic of significant interest for drug development professionals. A key convergent step in its manufacturing involves the coupling of the 1-(benzo[b]thiophen-4-yl)piperazine moiety with a functionalized quinolin-2(1H)-one core. This document provides a detailed technical guide on the synthesis and utilization of key intermediates, specifically focusing on the 7-substituted butoxy-quinolin-2(1H)-one scaffold. We present optimized protocols for the synthesis of 7-(4-halobutoxy)quinolin-2(1H)-one, the industry-standard intermediate, and critically examine the role and potential application of 7-(4-hydroxybutoxy)quinolin-2(1H)-one. This guide is intended for researchers and scientists in pharmaceutical development, offering field-proven insights into reaction mechanisms, process optimization, and impurity control.

Introduction: The Quinolinone Core in Brexpiprazole

The pharmacological profile of brexpiprazole is intrinsically linked to its molecular architecture, which features a quinolin-2(1H)-one group connected via a butoxy linker to a 4-substituted piperazine[3][4]. The efficiency of the synthetic route hinges on the successful and high-purity preparation of the key intermediate, 7-(4-substituted butoxy)quinolin-2(1H)-one.

The most common and industrially viable strategies involve an O-alkylation of 7-hydroxyquinolin-2(1H)-one with a difunctionalized C4 butane chain, such as 1-bromo-4-chlorobutane or 1,4-dibromobutane[5][6]. This creates a reactive electrophilic site on the butoxy chain, primed for nucleophilic substitution by 1-(benzo[b]thiophen-4-yl)piperazine. While the direct use of 7-(4-hydroxybutoxy)quinolin-2(1H)-one is less common due to the lower reactivity of the hydroxyl group, its formation as a hydrolysis-related impurity is a critical process parameter to monitor[2]. This note will first detail the established synthesis via the halo-intermediate and then provide a protocol for the activation and subsequent use of the hydroxy-intermediate, thereby offering a comprehensive guide for researchers.

Synthetic Pathways and Mechanistic Insights

The overall synthesis of brexpiprazole can be visualized as a convergent process. The critical steps involving the quinolinone intermediates are outlined below.

G S1 7-Hydroxyquinolin-2(1H)-one Int1 7-(4-Halobutoxy)quinolin-2(1H)-one (Key Intermediate) S1->Int1 O-Alkylation (K₂CO₃, DMF) S2 1-Bromo-4-chlorobutane or 1,4-Dibromobutane S2->Int1 Int1_H 7-(4-Hydroxybutoxy)quinolin-2(1H)-one (Impurity / Alternative Precursor) Int1->Int1_H Product Brexpiprazole Int1->Product N-Alkylation (K₂CO₃, KI, DMF) Activation Activation Step (e.g., Mesylation) Int1_H->Activation Int1_Act Activated Intermediate (e.g., Mesylate Ester) Activation->Int1_Act Int1_Act->Product N-Alkylation S3 1-(Benzo[b]thiophen-4-yl)piperazine S3->Product S3->Product

Figure 1: Convergent synthetic pathways to Brexpiprazole.

O-Alkylation: Synthesis of 7-(4-Halobutoxy)quinolin-2(1H)-one

The foundational step is the Williamson ether synthesis between 7-hydroxyquinolin-2(1H)-one and a suitable 1,4-dihalobutane.

  • Choice of Alkylating Agent: 1-bromo-4-chlorobutane is often preferred. The bromo- group is a better leaving group than the chloro- group, allowing for selective initial reaction at the bromine-bearing carbon. This leaves the chloro- group intact for the subsequent coupling step. Using 1,4-dibromobutane is also effective but can lead to a higher incidence of dimer impurities if not carefully controlled.

  • Base and Solvent System: A combination of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is standard[2]. K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl of the quinolinone without promoting significant side reactions. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide.

  • Control of Impurities: The primary process-related impurity in this step is the dimer formed by the reaction of two molecules of 7-hydroxyquinolin-2(1H)-one with one molecule of the dihalobutane[1][6]. Using a significant excess of the dihalobutane and maintaining a moderate reaction temperature (e.g., 35-45°C) are crucial strategies to minimize this side reaction[1][7].

N-Alkylation: The Final Convergent Step

The coupling of 7-(4-halobutoxy)quinolin-2(1H)-one with 1-(benzo[b]thiophen-4-yl)piperazine is the final bond-forming reaction to yield brexpiprazole.

  • Reaction Accelerator: Potassium iodide (KI) is almost universally employed as a catalyst or reaction accelerator[1][2]. Through a Finkelstein reaction mechanism, the less reactive chloro- or bromo- intermediate is converted in situ to the highly reactive 7-(4-iodobutoxy)quinolin-2(1H)-one, which rapidly undergoes nucleophilic attack by the secondary amine of the piperazine ring.

  • Reaction Conditions: This step is typically performed at a higher temperature (e.g., 90-100°C) to ensure a reasonable reaction rate[1][2]. The same K₂CO₃/DMF system is often used, where the base acts as a scavenger for the H-X formed during the reaction.

The Role of 7-(4-Hydroxybutoxy)quinolin-2(1H)-one

This compound, designated as impurity BRX-1-H in some literature, typically arises from the hydrolysis of the 7-(4-halobutoxy) intermediate during workup or storage[2]. While considered an impurity to be minimized, it can theoretically be used as a precursor for brexpiprazole synthesis. However, this requires an additional chemical step.

Causality: The hydroxyl group is a poor leaving group. For it to be displaced by the piperazine nucleophile, it must first be converted into a good leaving group. This is typically achieved by converting it to a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). This "activation" step transforms the inert hydroxyl into a highly reactive electrophilic site.

Experimental Protocols

Protocol 1: Synthesis of 7-(4-Chlorobutoxy)quinolin-2(1H)-one (BRX-1)

This protocol is synthesized from established literature procedures[1][2].

Workflow Overview:

G start Start charge_reactants Charge Reactor: - 7-Hydroxyquinolin-2(1H)-one - K₂CO₃ - DMF, Water start->charge_reactants heat_1 Heat to 35-40°C charge_reactants->heat_1 add_alkylating Add 1-Bromo-4-chlorobutane (Exothermic, control addition) heat_1->add_alkylating react Stir at 35-40°C for 6-8 hours (Monitor by TLC/HPLC) add_alkylating->react quench Quench with Water react->quench cool_filter Cool to 10°C & Filter Crude Product quench->cool_filter recrystallize Recrystallize from Methanol cool_filter->recrystallize dry Dry under Vacuum recrystallize->dry end Pure 7-(4-Chlorobutoxy)quinolin-2(1H)-one dry->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthesis and achieve higher yields and purity.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and direct route to synthesizing 7-(4-hydroxybutoxy)quinolin-2(1H)-one is through a Williamson ether synthesis. This well-established SN2 reaction involves the O-alkylation of 7-hydroxyquinolin-2(1H)-one with a suitable 4-carbon electrophile. 7-hydroxyquinolin-2(1H)-one is a key intermediate in the synthesis of pharmaceuticals like aripiprazole and brexpiprazole.

The core of this reaction involves the deprotonation of the phenolic hydroxyl group of 7-hydroxyquinolin-2(1H)-one by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, such as 4-bromo-1-butanol or 1-bromo-4-chlorobutane, to form the desired ether linkage.

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 7-hydroxyquinolin-2(1H)-one 7-hydroxyquinolin-2(1H)-one Base Base (e.g., K₂CO₃, NaOH, NaH) 7-hydroxyquinolin-2(1H)-one->Base Deprotonation 4-bromo-1-butanol 4-bromo-1-butanol Phenoxide_Intermediate Phenoxide Intermediate 4-bromo-1-butanol->Phenoxide_Intermediate SN2 Attack Solvent Solvent (e.g., DMF, Acetonitrile) Product 7-(4-hydroxybutoxy)quinolin-2(1H)-one Phenoxide_Intermediate->Product Ether Formation

Caption: General scheme of the Williamson ether synthesis for 7-(4-hydroxybutoxy)quinolin-2(1H)-one.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of this reaction?

A1: The three most critical parameters are the choice of base, the solvent system, and the reaction temperature.

  • Base Selection: The base must be strong enough to efficiently deprotonate the phenolic hydroxyl group of 7-hydroxyquinolin-2(1H)-one. Phenols are more acidic than aliphatic alcohols, which allows for a variety of bases. However, a base that is too strong or sterically hindered can promote side reactions like elimination of the alkyl halide.

  • Solvent System: Polar aprotic solvents like DMF, acetonitrile, and DMSO are generally preferred. These solvents effectively solvate the cation of the base but do not strongly solvate the phenoxide nucleophile, leaving it more available to react. Protic solvents can slow the reaction by solvating the nucleophile.

  • Reaction Temperature: The temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to favor side reactions. A typical range for this synthesis is 50-100°C.

Q2: I am observing a significant amount of starting material, 7-hydroxyquinolin-2(1H)-one, even after prolonged reaction times. What could be the cause?

A2: This is a common issue and can stem from several factors:

  • Insufficient Deprotonation: Your base may not be strong enough or you may be using an insufficient molar equivalent. For phenolic hydroxyl groups, while bases like potassium carbonate (K₂CO₃) are often used, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can lead to more complete deprotonation and higher yields.

  • Moisture Contamination: The presence of water in your reaction can quench the phenoxide intermediate and hydrolyze your alkylating agent. Ensure that your glassware is oven-dried and that you are using anhydrous solvents.

  • Inactive Alkylating Agent: Your 4-bromo-1-butanol or other alkylating agent may have degraded. It's advisable to use a fresh bottle or purify the reagent before use. To enhance reactivity, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This in-situ Finkelstein reaction will convert a less reactive alkyl chloride or bromide to a more reactive alkyl iodide.

Q3: My reaction is producing a significant amount of a non-polar byproduct. What is it likely to be and how can I prevent it?

A3: A common non-polar byproduct is the result of an E2 elimination reaction of your alkylating agent, especially if you are using a strong, sterically hindered base. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides at higher temperatures.

Prevention Strategies:

  • Use a Milder Base: Switch from a very strong base like NaH to a weaker base such as K₂CO₃.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration will favor the SN2 pathway over E2 elimination.

  • Choice of Alkylating Agent: Ensure you are using a primary alkyl halide.

Another possibility, though less common under these conditions, is C-alkylation, where the alkylating agent reacts with the carbon atoms of the quinolinone ring. Milder reaction conditions generally favor O-alkylation.

Q4: I am seeing a second, more polar spot on my TLC plate in addition to my product and starting material. What could this be?

A4: A more polar byproduct could be 1,4-butanediol, formed from the hydrolysis of your alkylating agent, especially if there is moisture in your reaction. Another possibility is the formation of a dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, where two molecules of 7-hydroxyquinolin-2(1H)-one react with one molecule of a dihaloalkane if used as the alkylating agent.

To minimize these, ensure anhydrous conditions and use the correct stoichiometry of your reactants.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Incomplete Deprotonation Check the pKa of your starting material and the base. Is the base strong enough?Use a stronger base (e.g., NaH, KOH). Ensure you are using at least one equivalent of the base.
Moisture in Reaction Are you using anhydrous solvents and oven-dried glassware?Dry solvents over molecular sieves. Dry glassware in an oven at >100°C for several hours before use.
Poorly Reactive Alkylating Agent Is the alkylating agent old or discolored?Use a fresh bottle of the alkylating agent. Add a catalytic amount of NaI or KI to increase reactivity.
Suboptimal Temperature Is the reaction temperature too low?Gradually increase the temperature in 10°C increments, monitoring the reaction by TLC. The optimal range is typically 50-100°C.
Problem 2: Significant Byproduct Formation
Potential Cause Diagnostic Check Recommended Solution
E2 Elimination Is your base very strong and/or sterically hindered? Is the temperature too high?Switch to a milder base like K₂CO₃. Lower the reaction temperature and increase the reaction time.
C-Alkylation Are you using very harsh reaction conditions?Use milder conditions (weaker base, lower temperature) which generally favor O-alkylation.
Dimer Formation Are you using a dihaloalkane as the alkylating agent?Use a large excess of the dihaloalkane to favor the mono-alkylation product.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_Moisture Is the Reaction Anhydrous? Check_Deprotonation->Check_Moisture Yes Increase_Base_Strength Increase Base Strength/Equivalents Check_Deprotonation->Increase_Base_Strength No Check_Alkylating_Agent Is the Alkylating Agent Active? Check_Moisture->Check_Alkylating_Agent Yes Dry_Reagents Use Anhydrous Solvents & Glassware Check_Moisture->Dry_Reagents No Check_Side_Reactions Are Side Reactions Occurring? Check_Alkylating_Agent->Check_Side_Reactions Yes Use_Fresh_Agent Use Fresh Alkylating Agent +/- NaI Check_Alkylating_Agent->Use_Fresh_Agent No Optimize_Conditions Optimize Temperature & Base Check_Side_Reactions->Optimize_Conditions Yes Success Improved Yield and Purity Check_Side_Reactions->Success No Increase_Base_Strength->Start Dry_Reagents->Start Use_Fresh_Agent->Start Optimize_Conditions->Start

Caption: A decision tree for troubleshooting common issues in the synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one using Potassium Carbonate

This protocol uses a common and relatively mild base.

Materials:

  • 7-hydroxyquinolin-2(1H)-one

  • 4-bromo-1-butanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxyquinolin-2(1H)-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add 4-bromo-1-butanol (1.2 - 1.5 eq).

  • Heat the reaction mixture to 80-90°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis using Phase Transfer Catalysis

Phase transfer catalysis can be beneficial when dealing with reactants that have low solubility in the organic phase. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction occurs.

Materials:

  • 7-hydroxyquinolin-2(1H)-one

  • 4-bromo-1-butanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene or Dichloromethane

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 7-hydroxyquinolin-2(1H)-one (1.0 eq) and the phase transfer catalyst (0.05 - 0.1 eq) in the chosen organic solvent.

  • In

Optimization

optimization of reaction conditions for brexpiprazole synthesis

Welcome to the Brexpiprazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals troubleshoot and optimize the thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Brexpiprazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals troubleshoot and optimize the three-step industry-oriented synthesis of brexpiprazole.

This guide moves beyond simple procedures; it dissects the mechanistic causality behind each reaction parameter to ensure your scale-up is robust, high-yielding, and structurally self-validating.

Brexpiprazole_Synthesis SM1 7-hydroxy-3,4-dihydroquinolin-2(1H)-one Step1 Step 1: O-Alkylation (K2CO3, DMF, 20-30°C) SM1->Step1 SM2 1-bromo-4-chlorobutane SM2->Step1 Int1 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Step1->Int1 Step2 Step 2: Oxidation (DDQ, THF, 20-30°C) Int1->Step2 Int2 7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1) Step2->Int2 Step3 Step 3: N-Alkylation (K2CO3, KI, DMF, 80-90°C) Int2->Step3 SM3 1-(benzo[b]thiophen-4-yl)piperazine HCl SM3->Step3 Product Brexpiprazole API Step3->Product

Three-step industry-oriented synthesis workflow for Brexpiprazole.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of dimer impurity (BRX-1-I) and dialkylated products during the initial O-alkylation step? Scientist's Insight: The formation of the dimer impurity (BRX-1-I) is a direct consequence of excessive deprotonation and poor solvent selection. When strong bases like KOH or NaOH are used, the phenoxide intermediate becomes hyper-nucleophilic, promoting a secondary reaction with the mono-alkylated product[1]. Furthermore, using protic solvents (like EtOH/H2O or i-PrOH) at elevated temperatures induces solvolysis of the 1-bromo-4-chlorobutane, generating unwanted alcohol impurities[1]. Solution: Switch to a milder base ( K2​CO3​ ) in an aprotic polar solvent (DMF) and maintain the temperature strictly between 20–30 °C. This controls the nucleophilicity of the phenoxide, ensuring high regioselectivity for the primary O-alkylation[1].

Impurity_Control Start Issue: High Dimer Impurity (BRX-1-I) Detected CheckBase Evaluate Base Strength Start->CheckBase CheckSolvent Evaluate Solvent Start->CheckSolvent StrongBase Using KOH / NaOH? CheckBase->StrongBase MildBase Action: Switch to K2CO3 (1.5 equiv) StrongBase->MildBase Yes ProticSolvent Using EtOH/H2O or i-PrOH? CheckSolvent->ProticSolvent AproticSolvent Action: Switch to DMF (4 Volumes) ProticSolvent->AproticSolvent Yes

Troubleshooting logic tree for mitigating dimer impurity formation during O-alkylation.

Q2: My DDQ oxidation step is yielding a complex impurity profile, including brominated analogues. How can I improve the purity of BRX-1? Scientist's Insight: Oxidation via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds via a radical-cation mechanism that is highly exothermic. If DDQ is dumped into the reactor in a single batch, or if 1,4-dioxane is used as the solvent, the localized thermal spikes drive over-oxidation and halogen exchange side-reactions[1]. Solution: Change the solvent to THF and add the DDQ in 4 equal portions over 1 hour. THF stabilizes the radical intermediates better than 1,4-dioxane, and portion-wise addition acts as a thermal dampener, keeping the internal temperature below 30 °C[1].

Q3: The final N-alkylation coupling is stalling at 70% conversion. What is the mechanistic barrier? Scientist's Insight: You are likely attempting a direct SN​2 displacement of the terminal chloride on the BRX-1 intermediate. Chloride is a relatively poor leaving group for this specific bulky amine coupling. Solution: You must introduce Potassium Iodide (KI) or Sodium Iodide (NaI) into the reaction matrix[2]. This triggers an in situ Finkelstein reaction, transiently converting the alkyl chloride into a highly reactive alkyl iodide. This lowers the activation energy of the SN​2 transition state, driving the reaction to >99% completion within 6 hours at 80–90 °C[2].

Part 2: Quantitative Data & Optimization Summaries

Table 1: Optimization of O-Alkylation Conditions (Step 1) [1]

Base (Equiv) Solvent Temp (°C) Yield (%) Key Impurity Profile
KOH (1.5 eq) DMF 20–30 ~75% High dimer formation (up to 13.8%)

| K2​CO3​ (1.5 eq) | EtOH/ H2​O | 60–70 | ~60% | High solvolysis/etherification impurities | | K2​CO3​ (1.5 eq) | DMF (4V) | 20–30 | >90% | Dimer well-controlled (<1.0%) |

Table 2: Optimization of DDQ Oxidation (Step 2) [1]

Solvent DDQ Addition Method Temp (°C) Purity (HPLC) Observation
1,4-Dioxane Single batch 20–30 <90.0% Complex impurity profile

| THF (5V) | Portion-wise (4 parts) | 20–30 | >95.9% | Controlled exotherm, minimal side reactions |

Part 3: Self-Validating Experimental Protocols

The following methodologies are engineered with built-in analytical checkpoints to ensure process integrity before proceeding to the next chemical transformation.

Protocol 1: Optimized O-Alkylation
  • Charge: Add DMF (4 volumes) and 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) into a clean, dry reactor.

  • Deprotonation: Add K2​CO3​ (1.5 equiv) and stir for 30 minutes at 20 °C to ensure complete phenoxide formation.

  • Alkylation: Add 1-bromo-4-chlorobutane (3.0 equiv) dropwise. Maintain the internal temperature strictly between 20–30 °C to prevent thermal degradation.

  • Validation Check: Stir for 24 hours. Pull a sample for HPLC analysis. Do not proceed until the starting material peak is ≤ 1.0%[1].

  • Workup: Filter the inorganic salts. Precipitate the product by adding water, filter, and slurry the wet cake with t-butyl methyl ether. Dry to obtain 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Protocol 2: Oxidation with DDQ
  • Charge: Suspend the O-alkylated intermediate (1.0 equiv) in THF (5 volumes).

  • Oxidation: Add DDQ (1.2 equiv) in 4 equal portions over the course of 1 hour. Monitor the internal probe to ensure the temperature does not exceed 30 °C[1].

  • Validation Check: Stir for an additional 4 hours. Pull a sample for HPLC analysis. Do not proceed until the starting material is ≤ 0.5%.

  • Workup: Concentrate the solvent slightly and slurry the crude mixture in hot ethyl acetate. This specifically solubilizes and removes DDQ byproducts. Filter to yield the off-white intermediate, 7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1)[1].

Protocol 3: Finkelstein-Assisted N-Alkylation (Coupling)
  • Charge: To a reactor, add DMF (5 volumes), BRX-1 (1.0 equiv), and 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (1.05 equiv)[2].

  • Catalysis: Add K2​CO3​ (2.0 equiv) to neutralize the hydrochloride salt and act as the primary base. Add KI (0.5 equiv) as the Finkelstein catalyst[2].

  • Coupling: Heat the reaction mixture to 80–90 °C.

  • Validation Check: Stir for 6 hours. Pull a sample for HPLC analysis. You should observe the transient formation of the iodo-intermediate. Do not proceed to workup until BRX-1 is ≤ 0.5%[2].

  • Workup: Cool the reactor to room temperature. Quench with water to precipitate the crude API. Recrystallize from an ethanol/water mixture to yield high-purity Brexpiprazole (>99.90% HPLC purity)[1].

References

  • Chen, W., Suo, J., Liu, Y., & Shen, J. (2019). Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Tyagi, R., Singh, H., et al. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Quinolinone Compounds

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of quinolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of quinolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chromatographic analysis of this important class of molecules. As many quinolinone derivatives possess basic properties, this guide emphasizes strategies to mitigate issues arising from their interaction with silica-based stationary phases.[1][2]

Section 1: Troubleshooting Common Chromatographic Issues

This section addresses prevalent problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.

Poor Peak Shape: Tailing and Fronting

Question: My quinolinone compound is exhibiting significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a frequent issue when analyzing basic compounds like many quinolinones on reversed-phase HPLC columns.[1][2] The primary cause is often secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.[1] This leads to a mixed-mode retention mechanism, resulting in asymmetrical peaks.[1]

Here is a systematic approach to troubleshoot and mitigate peak tailing:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter. For basic quinolinone compounds, operating at a low pH (e.g., pH 2.5-4) is generally recommended.[3] At this pH, the basic functional groups of the quinolinone will be protonated, and the ionization of the acidic silanol groups will be suppressed, thus minimizing the undesirable secondary interactions.[3]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into your mobile phase can effectively mask the active silanol sites, preventing them from interacting with your quinolinone analyte.[4] However, be mindful that TEA can suppress ionization in mass spectrometry (MS) detection. For LC-MS applications, volatile buffers like ammonium formate or formic acid are preferred.[5][6][7]

  • Column Selection: Opt for a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of residual silanol groups, which significantly reduces the potential for secondary interactions.[1][2] Columns with embedded polar groups can also offer alternative selectivity and improved peak shape for basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[8][9] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[1]

Question: My peaks are fronting. What could be the cause?

Answer: Peak fronting is typically less common than tailing for quinolinone compounds but can occur due to a few reasons:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[9][10] The best practice is to dissolve your sample in the initial mobile phase whenever possible.[11]

  • Sample Overload: Similar to peak tailing, injecting a very high concentration of your analyte can also lead to peak fronting.[1][8]

  • Low Column Temperature: Operating at a low column temperature can sometimes contribute to peak fronting.[1] Increasing the column temperature can improve peak shape, but be mindful of the stability of your analyte.

Retention Time Variability

Question: I'm observing significant shifts in the retention times of my quinolinone peaks from run to run. What should I investigate?

Answer: Consistent retention times are crucial for reliable peak identification and quantification.[12] Variability can stem from several factors related to the HPLC system, mobile phase, and column.[13][14]

Troubleshooting Retention Time Shifts:

Potential CauseRecommended Action
Mobile Phase Composition An error of just 1% in the organic solvent composition can alter retention times by 5-15%.[15] Ensure accurate and precise preparation of your mobile phase. For gradient elution, ensure the pump's proportioning valves are functioning correctly.[16] Using online mixing can often improve consistency.[14]
Column Temperature A 1°C change in column temperature can lead to a 1-2% shift in retention time.[13] Use a column thermostat to maintain a constant temperature.[14][15]
Mobile Phase pH For ionizable compounds like quinolinones, a small change in mobile phase pH (e.g., 0.1 pH unit) can cause a significant (up to 10%) change in retention time.[13] Ensure your buffers are properly prepared and have sufficient buffering capacity.
Column Equilibration Insufficient column equilibration between injections, especially after a gradient run, can lead to drifting retention times.[4][11] A good rule of thumb is to equilibrate with at least 5-10 column volumes of the initial mobile phase.[4]
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention.[13][17] If you observe a gradual and irreversible shift in retention times accompanied by an increase in backpressure, it may be time to replace the column.[17]
Flow Rate Fluctuations Inconsistent flow from the pump will directly impact retention times. Check for leaks in the system and ensure the pump is properly maintained.[16][18]
High Backpressure

Question: The backpressure in my HPLC system has been steadily increasing. What are the common culprits and how can I fix it?

Answer: A gradual increase in backpressure is a common sign of a blockage or contamination in the system.[8][17]

G start High Backpressure Observed q1 Isolate column and check system pressure start->q1 a1_yes System pressure is high q1->a1_yes Yes a1_no System pressure is normal q1->a1_no No q2 Systematically check components for blockage (tubing, inline filter, injector) a1_yes->q2 q3 Reverse flush the column with a strong solvent a1_no->q3 sol1 Replace blocked component q2->sol1 q4 Did pressure return to normal? q3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol3 Continue with analysis a4_yes->sol3 sol2 Column is likely irreversibly clogged. Replace column. a4_no->sol2

Figure 1: Troubleshooting workflow for high HPLC backpressure.

Common Causes and Solutions for High Backpressure:

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[17] Reverse flushing the column (disconnecting it from the detector and flushing in the opposite direction) can often dislodge these particles.[8][17]

  • Contaminated Guard Column: A guard column is designed to protect the analytical column from contaminants. If the pressure drops significantly after removing the guard column, it needs to be replaced.

  • Sample Precipitation: If your quinolinone compound is not fully soluble in the mobile phase, it can precipitate on the column, leading to high backpressure.[15] Ensure your sample is completely dissolved and consider filtering it through a 0.45 µm or 0.22 µm syringe filter before injection.[8][19]

  • Buffer Precipitation: Using a high concentration of buffer salts with a high percentage of organic modifier can cause the buffer to precipitate.[17] Ensure your buffer is soluble in all mobile phase compositions used in your method.

  • System Blockage: Blockages can also occur in other parts of the system, such as the injector or tubing.[8][17] Systematically disconnect components to isolate the source of the high pressure.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the HPLC analysis of quinolinone compounds.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating HPLC methods and understanding the degradation pathways of your quinolinone compound.[20][21]

Objective: To generate potential degradation products of a quinolinone drug substance to demonstrate the specificity of an HPLC method.

Materials:

  • Quinolinone drug substance

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a photodiode array (PDA) detector

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the quinolinone compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40°C) for a specified time.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute with mobile phase.

  • Thermal Degradation:

    • Store a solid sample of the quinolinone compound in an oven at a high temperature (e.g., 70°C) for a specified period.[22]

    • Also, expose a solution of the compound to the same thermal stress.

    • At each time point, dissolve the solid or dilute the solution with mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the quinolinone compound to a light source (e.g., UV lamp or a photostability chamber) for a specified duration.

    • Simultaneously, keep a control sample in the dark.

    • At each time point, withdraw a sample from both the exposed and control solutions and dilute with mobile phase.

  • HPLC Analysis:

    • Analyze all prepared samples by HPLC using a PDA detector.

    • The goal is to achieve approximately 10-30% degradation of the parent compound.[22]

    • The PDA detector will allow for peak purity analysis to ensure that the main peak is not co-eluting with any degradation products.[23]

G start Prepare Quinolinone Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH) start->base oxid Oxidative Degradation (H2O2) start->oxid therm Thermal Degradation (Heat) start->therm photo Photolytic Degradation (Light) start->photo hplc Analyze all samples by HPLC-PDA acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc eval Evaluate peak purity and identify degradation products hplc->eval

Figure 2: Experimental workflow for a forced degradation study.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a novel quinolinone compound?

A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution.[19] For the mobile phase, you can begin with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.[19] A generic gradient could be 10-90% B over 20 minutes with a flow rate of 1.0 mL/min and a column temperature of 30°C.[24] Detection can be set at a UV wavelength where the compound has maximum absorbance, for example, 254 nm.[24]

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol are commonly used. Acetonitrile typically has a lower viscosity, which results in lower backpressure, and a lower UV cutoff.[1] Methanol, on the other hand, can offer different selectivity and may provide a better separation for certain quinolinone compounds.[1] The choice often comes down to empirical testing to determine which solvent provides the best chromatography for your specific analytes.[1]

Q3: How do I validate my HPLC method for quinolinone analysis?

A3: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[19][25] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[19][26]

Q4: My quinolinone compound is very polar and has little to no retention on a C18 column. What can I do?

A4: For very polar quinolinone compounds, you can try several strategies to increase retention in reversed-phase HPLC:

  • Use a 100% aqueous mobile phase: Some modern C18 columns are designed to be stable under these conditions.[3]

  • Employ a more polar stationary phase: Consider using a column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can provide alternative selectivity.[3]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of organic solvent.[3]

References

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 7-(4-hydroxybutoxy)quinolin-2(1H)-one

Welcome to the Technical Support Center for 7-(4-hydroxybutoxy)quinolin-2(1H)-one (CAS: 1886188-97-1). This compound is a critical structural fragment, intermediate, and known impurity associated with atypical antipsycho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-(4-hydroxybutoxy)quinolin-2(1H)-one (CAS: 1886188-97-1). This compound is a critical structural fragment, intermediate, and known impurity associated with atypical antipsychotics such as Brexpiprazole [1].

Due to its planar carbostyril (quinolinone) ring system and lipophilic hydroxybutoxy chain, this compound exhibits high lattice energy and strong π-π stacking. Consequently, it behaves similarly to BCS Class II/IV molecules—displaying high lipophilicity and extremely poor aqueous solubility [2]. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and validated protocols to overcome solubility hurdles during in vitro analysis and in vivo formulation.

Part 1: Strategic Workflow for Solubility Enhancement

Selecting the correct solubility enhancement strategy depends entirely on your downstream application. The diagram below outlines the logical decision tree for handling this compound.

G Start Identify Application for 7-(4-HBQ) Analytical In Vitro / Analytical (HPLC, Bioassays) Start->Analytical InVivo In Vivo / Preclinical (Animal Dosing) Start->InVivo DMSO Use Polar Aprotic Solvents (DMSO/MeOH) Analytical->DMSO Stock Solution Cosolvent Aqueous Buffer + Co-solvent (PEG400) Analytical->Cosolvent Working Dilution SEDDS Lipid-based Formulation (SEDDS) InVivo->SEDDS High Lipophilicity Cyclo Ternary HP-β-CD Complexation InVivo->Cyclo Aqueous Dosing

Caption: Decision tree for selecting a solubility enhancement strategy based on experimental application.

Part 2: Quantitative Solubility Data

To establish a baseline for your experimental design, refer to the consolidated solubility profile of 7-(4-hydroxybutoxy)quinolin-2(1H)-one across various media.

Table 1: Physicochemical Solubility Profile

Solvent / MediaSolubility ClassificationMechanistic Rationale & Recommended Use
Water (pH 7.0) Practically Insoluble (<0.01 mg/mL)High lattice energy prevents aqueous solvation. Not recommended without enhancers.
Water (pH 4.0) Slightly SolubleThe weak basic nature of the quinolinone nitrogen allows slight protonation at lower pH.
Methanol Soluble (~10-20 mg/mL)Disrupts intermolecular hydrogen bonding. Ideal for HPLC mobile phases [2].
DMSO / DMF Freely Soluble (>50 mg/mL)Polar aprotic solvents easily solvate the planar ring. Ideal for primary in vitro stocks.
HP-β-CD (10% w/v) Soluble (Enhanced)Hydrophobic cavity encapsulates the quinolinone ring. Ideal for in vivo dosing [3].

Part 3: Troubleshooting Guides & FAQs

Section A: In Vitro & Analytical Challenges

Q1: Why does 7-(4-hydroxybutoxy)quinolin-2(1H)-one precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? The Causality: This is a classic "solvent shift" phenomenon. While the compound is freely soluble in DMSO, introducing it directly into a high-dielectric aqueous buffer causes the local solubility limit to be exceeded instantly, triggering rapid nucleation and precipitation. The Solution:

  • Step-down Dilution: Do not dilute directly from 100% DMSO to 99% Water. Use an intermediate co-solvent cascade (e.g., DMSO Methanol Buffer).

  • Surfactant Addition: Pre-spike your aqueous buffer with 0.1% - 0.5% Tween-20 or Triton X-100 before adding the DMSO stock. The surfactant micelles will immediately sequester the lipophilic molecules before they can nucleate.

Q2: I am seeing peak splitting and poor recovery during HPLC analysis. Is this a solubility issue? The Causality: Yes. If your sample diluent (e.g., 100% Methanol or DMSO) is significantly stronger than your initial mobile phase (e.g., 80% Water), the compound will transiently precipitate at the head of the column before redissolving, leading to split peaks or broad tailing [2]. The Solution: Match your sample diluent to your initial mobile phase conditions. If your gradient starts at 35:65 Water:Methanol, dilute your final sample in exactly 35:65 Water:Methanol prior to injection.

Section B: In Vivo Formulation Challenges

Q3: How can I formulate this compound for oral dosing in rodent models without causing precipitation in the GI tract? The Causality: As a BCS Class II/IV-like molecule, the compound will crash out in the aqueous environment of the gastrointestinal tract, leading to erratic bioavailability. The Solution: You must shield the hydrophobic quinolinone ring from the aqueous environment. The two most robust methods are Self-Emulsifying Drug Delivery Systems (SEDDS) [4] or Ternary Cyclodextrin Complexation [3]. For aqueous-based oral gavage, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) combined with a solubilizer (like succinic acid or L-Arginine) provides the highest stability.

Part 4: Validated Experimental Protocols

Protocol: Preparation of a Ternary HP-β-CD Inclusion Complex

This self-validating protocol utilizes HP-β-CD to encapsulate the hydrophobic core, while a tertiary organic acid (Succinic Acid) alters the microenvironmental pH to maximize complexation efficiency [3].

Materials Required:

  • 7-(4-hydroxybutoxy)quinolin-2(1H)-one (API)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Succinic Acid (Ternary Solubilizer)

  • Methanol & Ultrapure Water (Co-solvent system)

Step-by-Step Methodology:

  • Stoichiometric Weighing: Weigh the API, HP-β-CD, and Succinic Acid in a 1:3:1 molar ratio.

  • Primary Solvation: Dissolve the API and Succinic Acid in a minimal volume of Methanol. Self-Validation Check: The solution must be optically clear. If cloudy, warm gently to 40°C.

  • Aqueous Integration: Dissolve the HP-β-CD in Ultrapure Water. Slowly add the methanolic API solution to the aqueous HP-β-CD solution dropwise under continuous magnetic stirring at 500 RPM.

  • Equilibration: Seal the vessel and stir continuously for 24 hours at 25°C to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Evaporation: Remove the methanol using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a free-flowing, amorphous ternary complex powder.

  • Reconstitution: Reconstitute the powder in standard saline or water prior to dosing. Self-Validation Check: Use Dynamic Light Scattering (DLS) to confirm the absence of sub-visible aggregates (>1000 nm).

G Step1 Weigh 7-(4-HBQ), HP-β-CD & Succinic Acid Step2 Dissolve in Co-solvent System Step1->Step2 Step3 Equilibrate (24h at 25°C) Step2->Step3 Step4 Solvent Evaporation / Lyophilization Step3->Step4 Step5 Reconstitute in Aqueous Media Step4->Step5

Caption: Step-by-step workflow for generating a highly soluble ternary HP-β-CD inclusion complex.

References

  • National Center for Biotechnology Information (PubChem). "7-(4-hydroxybutoxy)quinolin-2(1H)-one; CID 71777087". PubChem Compound Summary. URL:[Link]

  • Nukendra Prasad, N., et al. "RP-HPLC Method for Determination of Brexpiprazole in the Presence of Its Oxidative-Induced Degradation Product." ResearchGate, Oct. 2018. URL:[Link]

  • Ali, M., et al. "Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine." Pharmaceutics (MDPI), May 2023. URL:[Link]

  • Kumar, A., et al. "Enhancing the Solubility of BCS Class II and IV Drugs by Sedds Approach- A Structured Review." Journal of Pharmaceutical Research, Apr. 2015. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Position Functionalization

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for the common challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for the common challenges associated with the functionalization of the sterically hindered 7-position of various heterocyclic scaffolds. This guide is structured to offer both quick-reference FAQs and in-depth troubleshooting guides to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is the 7-position of many heterocyclic compounds so difficult to functionalize?

A1: The difficulty in functionalizing the 7-position stems from a combination of electronic and steric factors. In many fused heterocyclic systems, such as indoles and quinolines, the 7-position is part of the carbocyclic ring and is often less electronically activated compared to positions on the heteroaromatic ring.[1][2] More significantly, the 7-position is frequently sterically hindered by its proximity to the fused ring system and, in many cases, by substituents on the adjacent ring. This steric bulk can prevent the approach of bulky reagents and catalysts, thereby impeding bond formation.[3]

Q2: What are the primary strategies to overcome steric hindrance at the 7-position?

A2: The most successful strategies rely on directing group-assisted C-H activation.[2][4] These methods utilize a functional group, covalently attached to the heterocycle (often at the N1-position), to chelate to a transition metal catalyst and direct it to the sterically hindered C7-H bond. Other key strategies include the use of specialized catalysts with high tolerance for steric bulk and careful optimization of reaction conditions to favor the thermodynamically less favorable product.[1]

Q3: What are some common directing groups for C7-functionalization, and how do I choose the right one?

A3: The choice of directing group is critical and often substrate-dependent. Bulky directing groups are frequently employed to sterically favor functionalization at the more distant C7-position over the less hindered C2-position.[5] Common examples include:

  • Pivaloyl (Piv): A robust and sterically demanding group.[6]

  • Phosphinoyl (e.g., -P(O)tBu₂): Highly effective for directing palladium-catalyzed C7-arylation of indoles.[7]

  • Sulfonyl (e.g., 2-pyridylsulfonyl): Can be readily installed and removed.

  • Carbamoyl: Offers good directing ability and can be removed under specific conditions.[8]

The selection of the directing group should consider its stability to the reaction conditions, the ease of its installation and removal, and its compatibility with the desired transformation.

Troubleshooting Guides

Issue 1: Low or No Yield in C7-Functionalization of Indole Scaffolds

Problem: I am attempting a palladium-catalyzed C7-arylation of my N-protected indole using a bulky directing group, but I am observing very low conversion of my starting material.

Possible Causes & Troubleshooting Steps:

  • Inefficient Catalyst System:

    • Cause: The chosen palladium catalyst or ligand may not be suitable for activating the sterically hindered C7-H bond.

    • Solution: For C7-arylation of indoles with a phosphinoyl directing group, Pd(OAc)₂ in combination with a pyridine-type ligand has proven effective.[7] If you are using a different system, consider screening other palladium sources (e.g., Pd(TFA)₂) and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that are known to be effective in sterically demanding cross-couplings.[9]

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, solvent, and base can all play a crucial role in overcoming the activation barrier for C-H functionalization.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. C-H activation often requires elevated temperatures to proceed at a reasonable rate.[10]

      • Solvent: The choice of solvent can influence catalyst solubility and activity. Aprotic polar solvents like DMAc or NMP are often effective.

      • Base: The base is critical for the deprotonation step in many C-H activation mechanisms. Screen a variety of bases, including inorganic bases like K₂CO₃ or Cs₂CO₃, and organic bases like pivalic acid.

  • Directing Group Issues:

    • Cause: The directing group may not be appropriately positioned to facilitate C-H activation at the 7-position, or it may be sterically clashing with other substituents on your molecule.

    • Solution: If possible, consider trying a different directing group. For example, if a pivaloyl group is not effective, a bulkier phosphinoyl group might provide better results.[7]

Workflow for Troubleshooting Low Yield in C7-Arylation of Indoles

Caption: A logical workflow for troubleshooting low-yield C7-arylation of indoles.

Issue 2: Poor Regioselectivity in the Functionalization of Benzothiophenes

Problem: I am trying to functionalize the C7-position of a benzothiophene derivative, but I am getting a mixture of isomers, with functionalization occurring at other positions on the benzene ring.

Possible Causes & Troubleshooting Steps:

  • Lack of Directing Group Control:

    • Cause: Without a directing group, the inherent electronic properties of the benzothiophene ring system may favor functionalization at other positions.

    • Solution: The most reliable method to achieve C7-selectivity is to employ a directing group strategy. Placing a directing group on the benzene ring can direct a catalyst or reagent to the ortho position (C7).

  • Steric Hindrance from the Thiophene Ring:

    • Cause: The thiophene ring itself can sterically hinder access to the C7-position.

    • Solution:

      • Bulky Blocking Groups: Temporarily block the more reactive C2 and C3 positions of the thiophene ring with removable groups (e.g., silyl or bromo groups). This can help to direct functionalization to the benzene ring.

      • Catalyst and Ligand Choice: Use a less sterically demanding catalyst and ligand combination that can more easily access the hindered C7-position.

Comparative Table of Strategies for C7-Functionalization of Benzothiophenes

StrategyCatalyst/ReagentDirecting/Blocking GroupTypical Yield RangeReference
Directed ortho-Metalationn-BuLiCarbamate60-85%[11]
C-H CarboxylationPd(OAc)₂N/A50-70%[11]

Issue 3: Difficulty in C7-Functionalization of Benzimidazoles

Problem: My attempts to directly functionalize the C7-position of a benzimidazole are failing, and I suspect steric hindrance is the primary issue.

Possible Causes & Troubleshooting Steps:

  • High Reactivity of Other Positions:

    • Cause: The N-H and C2 positions of the benzimidazole ring are generally more reactive than the C-H bonds on the benzene ring.[12]

    • Solution:

      • N-Protection: Protect the nitrogen atoms of the imidazole ring to prevent unwanted side reactions. A bulky protecting group may also help to sterically direct functionalization towards the C4/C7 positions.

      • Sequential Functionalization: Consider a multi-step approach where you first halogenate the benzimidazole and then perform a cross-coupling reaction. This can provide better control over regioselectivity.[13]

  • Ineffective C-H Activation Conditions:

    • Cause: The conditions used may not be sufficient to activate the relatively inert C-H bonds of the benzene ring.

    • Solution: Explore more forcing C-H activation conditions, such as higher temperatures and more active catalyst systems (e.g., rhodium or iridium catalysts).

Conceptual Workflow for C7-Functionalization of Benzimidazoles

G cluster_0 Strategy Selection cluster_1 Troubleshooting A Starting Benzimidazole B Protect N-H positions A->B C Direct C-H Activation B->C D Halogenation/Cross-Coupling B->D E Low Yield/Selectivity C->E D->E F Optimize Catalyst/Ligand E->F G Screen Reaction Conditions E->G H Modify Directing/Protecting Group E->H Catalytic_Cycle Catalyst [Rh(III)] Catalyst Intermediate1 Chelation Intermediate Catalyst->Intermediate1 Coordination Substrate Substrate-DG Substrate->Intermediate1 Intermediate2 C-H Activation (CMD) Intermediate1->Intermediate2 Concerted Metalation-Deprotonation Intermediate3 Functionalized Intermediate Intermediate2->Intermediate3 Coupling Partner Insertion Intermediate3->Catalyst Reductive Elimination Product C7-Functionalized Product Intermediate3->Product

Caption: Simplified catalytic cycle for directing group-assisted C-H activation.

Experimental Protocols

Protocol 1: Installation of a Pivaloyl (Piv) Directing Group on an N-H Heterocycle
  • Materials: N-H heterocycle, pivaloyl chloride (1.1 eq.), triethylamine (1.2 eq.) or pyridine (2.0 eq.), anhydrous dichloromethane (DCM).

  • Procedure: a. Dissolve the N-H heterocycle and the base in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). [6] b. Cool the solution to 0 °C in an ice bath. c. Slowly add pivaloyl chloride dropwise to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction with water. f. Extract the product with an organic solvent, wash with 1 M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization. [6]

Protocol 2: Removal of a Pivaloyl (Piv) Directing Group

Method A: Basic Hydrolysis

  • Materials: N-pivaloyl heterocycle, NaOH or KOH (excess), methanol or ethanol, water.

  • Procedure: a. Dissolve the N-pivaloyl heterocycle in a mixture of alcohol and water. b. Add a strong base (e.g., NaOH or KOH) and heat the mixture to reflux. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction, neutralize with acid, and extract the deprotected product.

Method B: Reductive Cleavage

  • Materials: N-pivaloyl heterocycle, lithium aluminum hydride (LiAlH₄) (excess), anhydrous THF.

  • Procedure: a. Suspend LiAlH₄ in anhydrous THF under an inert atmosphere. b. Cool the suspension to 0 °C and slowly add a solution of the N-pivaloyl amide in anhydrous THF. c. Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. d. After completion, cool to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water. e. Filter the resulting precipitate and extract the filtrate to isolate the product. [6]

References

  • BenchChem. (2025).
  • Li, G., Jiang, J., Xie, H., & Wang, J. (2020). Mechanistic Insights Into the Rhodium-Catalyzed C–H Alkenylation/Directing Group Migration and [3+2] Annulation: A DFT Study.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). The Modern Face of Synthetic Heterocyclic Chemistry.
  • Li, G., Jiang, J., Xie, H., & Wang, J. (2020). Transition Metal-Catalyzed Enantioselective C-H Functionalization via Chiral Transient Directing Group Strategies.
  • Volla, C. M. R., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(15), 3432.
  • Wang, L., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2023).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • RECERCAT. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling.
  • Gøgsig, T. M., et al. (2014). Mechanistic Investigations of the Rhodium Catalyzed Propargylic CH Activation. Journal of the American Chemical Society, 136(1), 342-351.
  • Organic Letters. (2012).
  • Movassaghi, M., & Schmidt, M. A. (2007). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Organic letters, 9(10), 1887–1890.
  • Šmíd, O., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 4(1), 68-79.
  • Request PDF. (2021).
  • SciSpace. (2021). Late-stage CH functionalization offers new opportunities in drug discovery.
  • Organic & Biomolecular Chemistry. (2021).
  • Chemical Society Reviews. (2024). Recent advances in Rh( i )
  • Organic Chemistry Frontiers. (2023). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)
  • BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
  • ChemistryViews. (2021). Cutting Nitrogen Out of Molecules.
  • MDPI. (2023).
  • Open Research Repository. (2019).
  • Qiita. (2015). Graphvizとdot言語でグラフを描く方法のまとめ.
  • Beilstein Journals. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.
  • Chemical Reviews. (2023).
  • Diva-Portal.org. (2022).
  • Request PDF. (2019).
  • Organic Syntheses Procedure. (2019). O-Pivaloyl hydroxylamine triflic acid.
  • GitHub. (2024).
  • Graphviz. (2024). DOT Language.
  • ResearchGate. (2019).
  • ChemRxiv. (2021).
  • Catalysis Science & Technology. (2020). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective.
  • Organic & Biomolecular Chemistry. (2021).
  • Graphviz. (2015). Drawing graphs with dot.
  • IntechOpen. (2019).
  • ChemRxiv. (2022).
  • PMC. (2022).
  • Kim, J. H., et al. (2023). A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles.
  • ResearchGate. (2021).
  • ResearchGate. (2002). Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides.
  • BenchChem. (2025).
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • FRAC. (n.d.). Benzimidazoles.
  • Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry. John Wiley & Sons.
  • Freeze, H. H. (2014).

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Optimization

Technical Support Center: Purification of 7-(4-hydroxybutoxy)quinolin-2(1H)-one

Overview & Mechanistic Context 7-(4-hydroxybutoxy)quinolin-2(1H)-one (CAS 1886188-97-1) is a critical intermediate and process-related impurity encountered during the synthesis of the atypical antipsychotic Brexpiprazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

7-(4-hydroxybutoxy)quinolin-2(1H)-one (CAS 1886188-97-1) is a critical intermediate and process-related impurity encountered during the synthesis of the atypical antipsychotic Brexpiprazole ()[1].

Structurally, the molecule features a quinolin-2(1H)-one lactam core and a flexible aliphatic chain terminating in a primary alcohol. This dual functionality presents unique purification challenges: the lactam motif is prone to strong intermolecular hydrogen bonding, while the primary alcohol increases the molecule's affinity for polar stationary phases. Achieving >99.90% purity is strictly required when utilizing this compound as an analytical reference standard or when controlling persistent impurities in commercial-scale API manufacturing ()[2].

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and poor resolution when purifying this compound via normal-phase silica gel chromatography?

  • Causality: The molecule contains both a lactam motif and a terminal primary alcohol. These functional groups act as strong hydrogen-bond donors and acceptors, interacting heavily with the free, acidic silanol groups on bare silica.

  • Solution: Transition from standard Hexane/Ethyl Acetate to a more polar, protic eluent system such as Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 to 90:10 v/v). The methanol acts as a competitive hydrogen-bond acceptor/donor, masking the silanol sites and allowing the target compound to elute as a sharp band.

Q2: During recrystallization, my product "oils out" instead of forming crystals. How can I induce proper crystallization?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. This is frequently exacerbated by the presence of highly lipophilic dimer impurities that depress the mixture's overall melting point[2].

  • Solution: Use a binary solvent system with a steeper solubility curve. Dissolve the crude in minimal hot Ethanol, cool slowly to 40°C, seed with pure crystals, and then add Heptane dropwise as an anti-solvent.

Q3: How do I efficiently separate the target compound from unreacted 7-hydroxyquinolin-2(1H)-one starting material?

  • Causality: The starting material (7-hydroxyquinolin-2(1H)-one) possesses a free phenolic-like hydroxyl group, which is significantly more acidic (pKa ~9.5) than the aliphatic primary alcohol of the target compound (pKa ~15).

  • Solution: Exploit this pKa differential via a liquid-liquid extraction (LLE) step prior to chromatography. Perform a mild alkaline wash using 0.1 M Na 2​ CO 3​ . The unreacted starting material will deprotonate and partition into the aqueous layer, while the target aliphatic alcohol remains neutral and stays in the organic phase.

Quantitative Method Comparison

Purification TechniqueTypical Yield RecoveryAchievable Purity (HPLC)ScalabilityPrimary Application
Liquid-Liquid Extraction (Alkaline Wash) 90 - 95%85 - 90%High (Multi-kg)Bulk removal of unreacted phenolic starting materials.
Flash Column Chromatography (Silica) 75 - 85%95 - 98%Medium (Grams)Isolation of the intermediate from dimerized byproducts.
Anti-Solvent Recrystallization 60 - 70%> 98.5%High (Multi-kg)Final polishing for API synthesis workflows.
Preparative HPLC (C18) 40 - 50%> 99.9%Low (Milligrams)Generation of highly pure analytical reference standards.

Validated Experimental Protocols

Protocol A: Preparative HPLC for Reference Standard Generation

Objective: Isolate >99.9% pure 7-(4-hydroxybutoxy)quinolin-2(1H)-one.

  • Sample Preparation: Dissolve 100 mg of crude mixture in 2 mL of HPLC-grade Dimethyl Sulfoxide (DMSO). Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column.

  • Column Equilibration: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and 5% Mobile Phase B (Acetonitrile) at a flow rate of 20 mL/min.

    • Causality: Formic acid ensures the quinolinone lactam remains fully protonated, preventing peak splitting and tailing.

  • Injection & Gradient Elution: Inject the 2 mL sample. Run a linear gradient from 5% B to 60% B over 30 minutes. Monitor absorbance at 254 nm (quinolinone chromophore).

  • Fraction Collection & Self-Validation: Collect the major peak eluting at approximately 18-20 minutes.

    • Self-Validation Checkpoint: Run a rapid 2-minute analytical LC-MS on the collected fraction. The presence of the target compound is confirmed by an m/z [M+H]+ signal at 234.1. Do not proceed to lyophilization until this mass is verified.

  • Isolation: Lyophilize the collected fractions for 48 hours to yield the pure compound as a white amorphous powder.

Protocol B: Flash Chromatography & Recrystallization for Bulk Intermediates

Objective: Scaleable purification of grams to kilograms of intermediate.

  • Dry Loading: Dissolve 10 g of crude material in 50 mL of Methanol. Add 20 g of silica gel (230-400 mesh) and evaporate to dryness under reduced pressure.

    • Causality: Dry loading prevents the highly polar sample solvent from interfering with the initial band formation on the column.

  • Column Packing: Pack a 100 g silica cartridge using Dichloromethane (DCM).

  • Elution: Elute with a gradient of 100% DCM to 90:10 DCM:Methanol over 10 column volumes.

  • Monitoring & Self-Validation: Spot fractions on TLC plates. The target compound will show an R f​ of ~0.3 in 90:10 DCM:MeOH.

    • Self-Validation Checkpoint: Stain the TLC plate with Potassium Permanganate (KMnO 4​ ) and heat. The target spot will turn yellow against a purple background, confirming the presence of the oxidizable primary alcohol. Fractions lacking this specific staining behavior contain non-target impurities and must be discarded.

  • Recrystallization: Concentrate the pooled fractions. Dissolve the resulting residue in minimal refluxing Ethanol (approx. 30 mL). Remove from heat and slowly add Heptane dropwise until the solution becomes slightly turbid. Allow to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 12 hours. Filter the resulting white crystals and wash with cold Heptane.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM / 0.1M Na2CO3) Crude->LLE AqPhase Aqueous Phase (Phenolic Impurities) LLE->AqPhase pH > 10 OrgPhase Organic Phase (Target + Neutral Impurities) LLE->OrgPhase Decision Purity Requirement? OrgPhase->Decision Flash Flash Chromatography (DCM:MeOH Gradient) Decision->Flash Bulk Intermediate Prep Preparative HPLC (C18, H2O/ACN + 0.1% FA) Decision->Prep Reference Standard Cryst Recrystallization (EtOH/Heptane) Flash->Cryst PureRef Reference Standard (>99.9% Purity) Prep->PureRef PureBulk Purified Compound (>98% Purity, Bulk) Cryst->PureBulk

Workflow for the isolation and purification of 7-(4-hydroxybutoxy)quinolin-2(1H)-one.

References

  • Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, ACS Publications.[Link]

  • Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Organic Process Research & Development, ACS Publications.[Link]

Sources

Troubleshooting

stability issues of 7-(4-hydroxybutoxy)quinolin-2(1H)-one in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of quinolinone derivatives in analytical and synthetic workflows. When working with 7-(4-hydroxybut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the erratic behavior of quinolinone derivatives in analytical and synthetic workflows.

When working with 7-(4-hydroxybutoxy)quinolin-2(1H)-one (CAS 1886188-97-1)—a critical impurity and synthetic intermediate of atypical antipsychotics like brexpiprazole[]—researchers often encounter unexplained peak area losses, shifting retention times, or sudden precipitation. The root cause is rarely instrument error; rather, it is the inherent chemical reactivity of the molecule's two distinct functional poles: a highly photolabile heterocyclic core and an oxidation-prone aliphatic tail.

This guide provides field-proven insights, underlying causalities, and self-validating protocols to stabilize your solutions and troubleshoot degradation.

Data Summary: Forced Degradation Profile

To effectively troubleshoot, you must first understand the molecule's specific vulnerabilities. The table below synthesizes the degradation susceptibility of 7-(4-hydroxybutoxy)quinolin-2(1H)-one based on forced degradation studies of related quinolinone scaffolds[2][3].

Table 1: Stability Profile under Stress Conditions

Stress ConditionStability StatusPrimary Mechanism of Action
Thermal (60°C) StableThe lactam core and ether linkage are highly thermostable[3].
Hydrolytic (Acid/Base) Moderately StableEther linkages resist mild hydrolysis; extreme pH may cause precipitation[2].
Photolytic (UV/Vis) Highly Unstable Quinolinone ring excitation leads to cycloaddition or ring cleavage[4].
Oxidative (H₂O₂, O₂) Highly Unstable Primary alcohol oxidizes to an aldehyde, then to a carboxylic acid[5].

Mechanistic Pathways of Degradation

Understanding how the molecule degrades allows you to implement targeted preventative measures. The diagram below illustrates the two primary pathways responsible for solution instability.

Degradation Parent 7-(4-hydroxybutoxy) quinolin-2(1H)-one (Intact API) Photo Photolytic Degradants (Ring Cleavage / Dimerization) Parent->Photo UV/Vis Light (hv) Aldehyde Aldehyde Intermediate (M-2 Da) Parent->Aldehyde Oxidation (O2) Acid Carboxylic Acid (M+14 Da) Aldehyde->Acid Further Oxidation

Fig 1. Major photolytic and oxidative degradation pathways in solution.

Troubleshooting FAQs

FAQ 1: Why does the concentration of my standard solution decrease over time when stored on the benchtop?

The Causality: Quinolin-2(1H)-ones absorb strongly in the UV/visible region (typically 250–330 nm). Upon photoexcitation, the heterocyclic core becomes highly reactive, undergoing [2+2] cycloadditions (dimerization) or solvent-mediated ring-opening reactions[4]. Even ambient laboratory fluorescent lighting provides enough energy over 24 hours to cause significant assay drift[2][6]. The Solution: Never store solutions in clear glass. Use actinic (amber) glassware for all stock preparations. If working in a brightly lit lab, wrap autosampler vials in aluminum foil or use low-actinic HPLC vials.

FAQ 2: I am detecting new peaks in my LC-MS analysis of aged solutions. What are they?

The Causality: If your solutions are exposed to dissolved oxygen or trace transition metals (often leached from stainless steel HPLC capillaries), the terminal primary alcohol acts as a reducing agent. It undergoes proton-coupled electron transfer to form an aldehyde, which can further oxidize into a carboxylic acid[5]. The Solution: You can self-validate this mechanism by checking your mass spectra against the diagnostic ions in Table 2. To prevent this, degas your dissolution solvents and purge the headspace of your storage vials with an inert gas (Argon or Nitrogen).

Table 2: LC-MS Diagnostic Mass Shifts (ESI+)

Compound StateChemical FormulaMonoisotopic MassExpected [M+H]⁺Mass Shift
Intact Parent C₁₃H₁₅NO₃233.105 Dam/z 234.11N/A
Aldehyde Degradant C₁₃H₁₃NO₃231.089 Dam/z 232.09-2 Da
Carboxylic Acid C₁₃H₁₃NO₄247.084 Dam/z 248.09+14 Da
FAQ 3: My compound precipitates when diluting from a DMSO stock into aqueous buffers. Is it degrading?

The Causality: This is typically a physical instability, not chemical degradation. The compound exists in a pH-dependent equilibrium between its lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) tautomers. The lactam form is highly polar and forms strong intermolecular hydrogen bonds. When rapidly introduced to an aqueous environment without sufficient organic modifier, the molecules self-associate and crash out of solution[2]. The Solution: Perform step-wise dilutions. Maintain at least 5-10% organic co-solvent (e.g., Methanol or Acetonitrile) in your final working buffer to disrupt intermolecular hydrogen bonding and stabilize the monomeric form.

Troubleshooting Workflow

Use the following logical decision tree to systematically identify and resolve the root cause of your solution instability.

Workflow Start Observe Solution Instability (Peak Area Loss / Turbidity) Check Visual Inspection: Precipitation or Clear? Start->Check Precip Turbid / Precipitation Check->Precip Degrad Clear (Chemical Degradation) Check->Degrad Sol Adjust pH & Co-solvents (Address Tautomerism) Precip->Sol LCMS Run LC-MS/MS Profiling Degrad->LCMS Ox Mass Shift: M-2 or M+14 (Oxidation) LCMS->Ox Ph Complex Mass Shifts (Photolysis) LCMS->Ph FixOx Degas Solvents & Purge with Argon Ox->FixOx FixPh Use Actinic/Amber Glassware Ph->FixPh

Fig 2. Step-by-step troubleshooting workflow for resolving solution instability.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness in your assays, implement the following self-validating protocols.

Protocol A: Preparation of Degradation-Resistant Stock Solutions

This protocol minimizes dissolved oxygen and UV exposure, extending the shelf-life of your reference standards.

  • Solvent Degassing: Transfer HPLC-grade DMSO or Methanol into a clean flask. Sonicate under a mild vacuum for 15 minutes to strip dissolved O₂.

  • Actinic Shielding: Tare an amber glass vial on an analytical balance. Weigh out the required mass of 7-(4-hydroxybutoxy)quinolin-2(1H)-one.

  • Dissolution: Add the degassed solvent to achieve a target concentration (e.g., 10 mg/mL). Vortex gently until complete dissolution is visually confirmed.

  • Inert Sealing: Using a gentle stream, purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds.

  • Storage: Seal immediately with a PTFE-lined cap and store at -20°C.

Protocol B: LC-MS Diagnostic Assay for Degradant Profiling

Use this protocol to confirm whether your compound has undergone oxidative or photolytic degradation[7][8].

  • Sample Preparation: Dilute your suspected degraded stock to 10 µg/mL using a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Chromatography Setup: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the MS in positive Electrospray Ionization (ESI+) mode. Extract ion chromatograms (EIC) for m/z 234.11 (Parent), 232.09 (Aldehyde), and 248.09 (Carboxylic Acid).

  • Data Interpretation: The presence of m/z 232 or 248 confirms oxidative degradation. The presence of multiple unassigned peaks with varying retention times strongly indicates photolytic ring cleavage.

References

  • PubMed (NIH) - "Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry" -[Link]

  • Mendeley / ResearchGate - "Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry" - [Link]

  • ResearchGate - "Green Chemistry Efficient visible light mediated synthesis of quinolin-2(1H)-ones" -[Link]

  • JOCPR - "Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole" -[Link]

  • ACS Publications - "Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis" -[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 7-alkoxy-quinolin-2(1H)-one derivatives

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently analyze the quinolin-2(1H)-one (carbostyril) core. While the bare scaffold offers foundational bioactivity, functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently analyze the quinolin-2(1H)-one (carbostyril) core. While the bare scaffold offers foundational bioactivity, functionalizing the 7-position with an alkoxy group—creating 7-alkoxy-quinolin-2(1H)-one derivatives —transforms the molecule into a highly tunable pharmacophore. The oxygen atom serves as a critical hydrogen bond acceptor, while the variable alkoxy chain (e.g., methoxy, ethoxy, butoxy) dictates lipophilicity, membrane permeability, and spatial reach into secondary receptor binding pockets.

This guide objectively compares the biological performance of various 7-alkoxy-quinolin-2(1H)-one derivatives against standard alternatives, focusing on neuropsychiatric and cardiovascular applications, supported by self-validating experimental protocols.

Neuropsychiatric Activity: Dopamine & Serotonin Modulation

The most clinically significant application of this scaffold is found in atypical antipsychotics. The length of the 7-alkoxy chain acts as a flexible linker, allowing a terminal pharmacophore (typically an aryl-piperazine) to interact with the allosteric or secondary binding sites of G-protein coupled receptors (GPCRs).

Comparative Analysis: Quinolin-2(1H)-one vs. 3,4-Dihydroquinolin-2(1H)-one A critical structural comparison lies between brexpiprazole analogs (which possess the fully conjugated 7-butoxy-quinolin-2(1H)-one core) and aripiprazole analogs (which utilize the saturated 7-butoxy-3,4-dihydroquinolin-2(1H)-one core). The presence of the C3-C4 double bond in the quinolin-2(1H)-one ring flattens the geometry of the molecule. This subtle conformational restriction shifts the pharmacological profile:

  • Aripiprazole acts as a robust partial agonist at the Dopamine D2 receptor, which can sometimes trigger akathisia (restlessness).

  • Brexpiprazole analogs exhibit lower intrinsic activity at D2 (acting more like antagonists) while significantly boosting binding affinity at Serotonin 5-HT1A and 5-HT2A receptors. This balanced modulation reduces extrapyramidal symptoms (EPS).

GPCR_Modulation cluster_receptors GPCR Targets Ligand 7-Alkoxy-quinolin-2(1H)-one (e.g., Brexpiprazole) D2 Dopamine D2 (Partial Agonist) Ligand->D2 High Affinity HT1A Serotonin 5-HT1A (Partial Agonist) Ligand->HT1A High Affinity HT2A Serotonin 5-HT2A (Antagonist) Ligand->HT2A High Affinity cAMP Intracellular cAMP Modulation D2->cAMP Gi/o coupled HT1A->cAMP Gi/o coupled HT2A->cAMP Gq blockade Outcome Optimized Neurological Response (Low EPS) cAMP->Outcome Balanced Output

GPCR signaling pathway modulated by 7-alkoxy-quinolin-2(1H)-one derivatives.

Cardiovascular & Anti-inflammatory Activity: Platelet Aggregation

Beyond the CNS, shorter-chain derivatives like 7-methoxy and 7-phenoxy-quinolin-2(1H)-ones demonstrate potent antiplatelet and antioxidant properties. Natural products such as 7-Hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), isolated from Spondias pinnata, have shown remarkable anti-inflammatory activity, as detailed in recent [1].

Comparative Analysis: Alkylated vs. Unalkylated Precursors The unalkylated precursor,[2], is a relatively weak, non-specific enzyme inhibitor (e.g., MAO-A IC50 ~ 183 µM). However, introducing a 7-alkoxy group (such as an oxime-containing ethoxy chain) drastically increases lipophilicity. This allows the molecule to penetrate the platelet membrane and competitively inhibit Platelet-Activating Factor (PAF) and Arachidonic Acid (AA) induced aggregation cascades. These derivatives often outperform standard NSAIDs like Aspirin in specific AA-induced turbidimetric assays.

Quantitative Performance Comparison

The table below synthesizes the biological activity of key 7-alkoxy-quinolin-2(1H)-one derivatives compared to industry-standard alternatives.

Derivative ClassPrimary Target / AssayKey SubstituentObserved Activity (IC50 / Ki)Alternative / Control
7-Butoxy-quinolin-2(1H)-one Dopamine D2 Receptor7-(4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy) Ki​ ~ 0.3 nM (Low intrinsic activity)Aripiprazole ( Ki​ ~ 0.34 nM, High intrinsic activity)
7-Butoxy-quinolin-2(1H)-one Serotonin 5-HT1A7-butoxy-linked aryl-piperazine Ki​ ~ 0.12 nMHaloperidol ( Ki​ > 1000 nM)
7-Alkoxy-oxime-quinolinone Platelet Aggregation7-[2-(hydroxyimino)ethoxy] IC50​ ~ 1.85 - 3.51 µM (AA-induced)Aspirin ( IC50​ ~ 15.0 µM)
7-Hydroxy-quinolin-2(1H)-one MAO-A Enzyme7-Hydroxy (Unalkylated precursor) IC50​ ~ 183 µMClorgyline ( IC50​ < 10 nM)

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for assessing both GPCR modulation and antiplatelet activity.

Protocol A: GPCR Radioligand Competitive Binding Assay

This protocol determines the binding affinity ( Ki​ ) of 7-butoxy-quinolin-2(1H)-one derivatives at the D2 receptor.

  • Membrane Preparation: Culture CHO cells expressing human recombinant D2 receptors. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.5 nM [3H] -spiperone (a high-affinity D2 antagonist).

  • Compound Titration: Add the 7-alkoxy derivative in a 10-point concentration gradient (0.01 nM to 10 µM).

  • Filtration & Reading: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash with cold buffer and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Self-Validation Mechanism: The protocol establishes maximum binding ( Bmax​ ) using the radioligand alone. Crucially, a parallel well containing 10 µM Haloperidol is used to define non-specific binding (NSB) . The specific binding window is strictly the difference between total binding and NSB, ensuring the calculated affinity of the 7-alkoxy derivative is a true receptor interaction, distinct from lipid membrane partitioning.

Protocol B: Turbidimetric Platelet Aggregation Assay

This protocol evaluates the anti-inflammatory/antiplatelet efficacy of shorter-chain 7-alkoxy derivatives.

  • Blood Collection: Draw venous blood from New Zealand white rabbits into tubes containing 3.8% sodium citrate (9:1 v/v) to prevent premature coagulation.

  • Plasma Isolation: Centrifuge at 250 × g for 10 min to obtain Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 × g for 15 min to obtain Platelet-Poor Plasma (PPP).

  • Incubation: Pre-incubate 250 µL of PRP with 5 µL of the 7-alkoxy derivative (dissolved in DMSO) at 37°C for 3 minutes in an aggregometer cuvette.

  • Induction: Add an aggregation inducer (e.g., 100 µM Arachidonic Acid or 2 nM Platelet-Activating Factor).

  • Measurement: Record the change in light transmittance over 5 minutes.

Platelet_Assay Step1 1. Blood Collection Citrate anticoagulant prevents premature clotting Step2 2. Centrifugation Isolate PRP (test) and PPP (100% transmittance baseline) Step1->Step2 Step3 3. Compound Incubation 7-Alkoxy-quinolin-2(1H)-one penetrates platelet membrane Step2->Step3 Step4 4. Inducer Addition Add AA or PAF to trigger aggregation cascade Step3->Step4 Step5 5. Turbidimetric Readout Measure optical density to quantify inhibition Step4->Step5

Self-validating turbidimetric workflow for assessing antiplatelet activity.

Self-Validation Mechanism: This assay is intrinsically calibrated using the patient's own plasma. The PPP serves as the 100% light transmittance standard (representing complete platelet aggregation), while the untreated PRP serves as the 0% baseline (zero aggregation). By bracketing the experimental samples between these two physiological extremes, the system guarantees that observed inhibition is caused by the 7-alkoxy derivative's interference with the AA/PAF cascade, rather than background turbidity or solvent artifacts.

References

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. URL: [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. PMC. URL: [Link]

Sources

Comparative

comparative analysis of brexpiprazole and aripiprazole synthesis routes

An In-Depth Comparative Analysis of Brexpiprazole and Aripiprazole Synthesis Routes This guide provides a detailed comparative analysis of the synthetic routes for two prominent atypical antipsychotics: aripiprazole and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Brexpiprazole and Aripiprazole Synthesis Routes

This guide provides a detailed comparative analysis of the synthetic routes for two prominent atypical antipsychotics: aripiprazole and its successor, brexpiprazole. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the strategic and mechanistic choices that define the industrial-scale production of these important pharmaceuticals. We will dissect the core chemical transformations, compare the key intermediates, and evaluate the overall efficiency and elegance of each pathway.

Introduction: Structural Analogs, Divergent Syntheses

Aripiprazole and brexpiprazole are both classified as dopamine D2 receptor partial agonists and are cornerstones in the treatment of schizophrenia and major depressive disorder.[1] Their chemical structures are closely related, sharing a common 7-(4-piperazin-1-ylbutoxy) side chain attached to a quinolinone core. The primary structural distinction lies in this core: aripiprazole features a saturated 3,4-dihydro-2(1H)-quinolinone, while brexpiprazole possesses an unsaturated 2(1H)-quinolinone.[2][3] This seemingly minor difference necessitates a significant divergence in their synthetic strategies, particularly concerning the construction of the quinolinone moiety.

A second key difference is the substituted aromatic group on the piperazine ring. Aripiprazole contains a 2,3-dichlorophenyl group, whereas brexpiprazole incorporates a benzo[b]thiophene moiety.[4][5] This guide will illuminate how these structural variations influence the selection of starting materials, reaction pathways, and process optimization strategies.

The Synthetic Pathway to Aripiprazole

The most prevalent and industrially scalable synthesis of aripiprazole is a convergent route centered on a key nucleophilic substitution reaction.[4] The strategy involves the preparation of two primary intermediates, which are then coupled to form the final molecule.

Retrosynthetic Analysis of Aripiprazole

The core disconnection strategy for aripiprazole involves breaking the C-N bond between the butoxy linker and the piperazine nitrogen. This retrosynthetic approach identifies two key building blocks: 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[2][4]

Aripiprazole Retrosynthesis Aripiprazole Aripiprazole Intermediate_1 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone Aripiprazole->Intermediate_1 C-N Disconnection (N-Alkylation) Intermediate_2 1-(2,3-dichlorophenyl)piperazine Aripiprazole->Intermediate_2 Starting_Material_1 7-hydroxy-3,4-dihydro-2(1H)-quinolinone Intermediate_1->Starting_Material_1 Etherification Starting_Material_2 1,4-dibromobutane Intermediate_1->Starting_Material_2 Starting_Material_3 2,3-dichloroaniline Intermediate_2->Starting_Material_3 Cyclization Starting_Material_4 Piperazine Intermediate_2->Starting_Material_4 Brexpiprazole Synthesis Workflow cluster_0 Quinolinone Core Synthesis cluster_1 Piperazine Core Synthesis Start_Q 7-hydroxy-3,4-dihydro-2(1H)-quinolinone Alkylation 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone Start_Q->Alkylation O-Alkylation (1-bromo-4-chlorobutane, K₂CO₃) Oxidation 7-(4-chlorobutoxy)-2(1H)-quinolinone (Key Intermediate) Alkylation->Oxidation Oxidation (DDQ) Brexpiprazole Brexpiprazole Oxidation->Brexpiprazole N-Alkylation (Coupling) Start_P 4-bromo-benzo[b]thiophene Coupling_P 1-(benzo[b]thiophen-4-yl)piperazine (Key Intermediate) Start_P->Coupling_P Pd-catalyzed Cross-Coupling Piperazine Piperazine Piperazine->Coupling_P Coupling_P->Brexpiprazole

Caption: Industrial synthesis workflow for Brexpiprazole.

Key Intermediates and Their Synthesis
  • 1-(benzo[b]thiophen-4-yl)piperazine: This intermediate is prepared via a palladium-catalyzed cross-coupling reaction between 4-bromobenzo[b]thiophene and piperazine. This step can be challenging due to the cost of the palladium catalyst and potential impurities from side reactions.

  • 7-(4-chlorobutoxy)-2(1H)-quinolinone: This is the most crucial intermediate, and its synthesis defines the modern industrial route. The process starts with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is first O-alkylated using a reagent like 1-bromo-4-chlorobutane. [3][5]The resulting saturated intermediate, 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, is then oxidized to introduce the C3-C4 double bond. [3]2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and commonly used oxidizing agent for this transformation. [3][5]This three-step sequence (O-alkylation, oxidation, N-alkylation) has been optimized to reduce side reactions and improve the impurity profile of the final product. [3]

Final Assembly

The final coupling step mirrors that of aripiprazole, involving an N-alkylation reaction between 7-(4-chlorobutoxy)-2(1H)-quinolinone and 1-(benzo[b]thiophen-4-yl)piperazine in the presence of a base. [6]

Experimental Protocol: Brexpiprazole Synthesis (Optimized Route)

Step 1: O-Alkylation

  • In a reactor, dissolve 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in DMF. [3]2. Add 1.5 equivalents of K₂CO₃ and 3.0 equivalents of 1-bromo-4-chlorobutane. [3]3. Maintain the reaction temperature at 20-30 °C for approximately 24 hours. [3]4. After workup, the intermediate 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone is obtained with a yield of over 90%. [3] Step 2: Oxidation

  • Dissolve the product from Step 1 in a solvent such as tetrahydrofuran (THF). [5]2. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in portions at 30-40 °C and stir for 3-4 hours. [5]3. Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium sulfite). [5]4. Filter and dry the solid to obtain 7-(4-chlorobutoxy)-2(1H)-quinolinone with high purity and a yield of approximately 98%. [5] Step 3: N-Alkylation (Final Coupling)

  • React 7-(4-chlorobutoxy)-2(1H)-quinolinone with 1-(benzo[b]thiophen-4-yl)piperazine in a suitable solvent (e.g., water, DMF) with a base like potassium carbonate. [6]2. Heat the reaction mixture at 70-90 °C until completion. [7]3. Cool the mixture, filter the crude product, and purify via recrystallization or salt formation/hydrolysis to obtain high-purity brexpiprazole. [7]

Head-to-Head Comparison of Synthesis Routes

ParameterAripiprazole SynthesisBrexpiprazole Synthesis (Optimized Route)Causality and Field-Proven Insights
Core Strategy Convergent Sₙ2 CouplingO-Alkylation, Oxidation, N-AlkylationThe unsaturated quinolinone in brexpiprazole necessitates an additional oxidation step, which is a key strategic differentiator. [3]
Key Intermediates 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone; 1-(2,3-dichlorophenyl)piperazine [4]7-(4-chlorobutoxy)-2(1H)-quinolinone; 1-(benzo[b]thiophen-4-yl)piperazine [3][5]The brexpiprazole route requires the synthesis of an unsaturated quinolinone intermediate, making the oxidation step critical for the overall process efficiency. [3]
Critical Reaction N-Alkylation [8]Dehydrogenation (Oxidation) with DDQ [3][5]The DDQ oxidation is a robust and high-yielding step, but requires careful control to manage impurities. This step is absent in the more straightforward aripiprazole synthesis. [3]
Starting Materials 7-hydroxy-3,4-dihydro-2(1H)-quinolinone; 1,4-dibromobutane; 2,3-dichloroaniline [4][9][10]7-hydroxy-3,4-dihydro-2(1H)-quinolinone; 1-bromo-4-chlorobutane; 4-bromobenzo[b]thiophene [3]Both syntheses can advantageously start from the same commercially available dihydroquinolinone, but brexpiprazole requires a more complex and expensive thiophene starting material. [3]
Overall Complexity Fewer core steps, more direct coupling.Additional core step (oxidation) increases complexity.The need to introduce the C3-C4 double bond late in the synthesis adds a step but allows for better control of the process and impurity profile compared to starting with a pre-formed, potentially less stable quinolinone. [3]
Reported Purity High purity achievable, but process can be complicated. [11]Optimized process yields >99.90% purity by HPLC. [3][12]Significant process development for brexpiprazole was focused on minimizing process-related impurities, leading to a highly optimized and validated kilogram-scale process. [3][12]

Conclusion

The syntheses of aripiprazole and brexpiprazole, while sharing a common strategic framework, are distinguished by critical differences dictated by their molecular structures. The synthesis of aripiprazole is a classic example of a convergent approach, relying on a robust N-alkylation to couple two key intermediates.

In contrast, the industrial synthesis of brexpiprazole is a testament to sophisticated process optimization. The introduction of an oxidation step to form the unsaturated quinolinone core from a saturated precursor is a key innovation. [3]This seemingly counterintuitive addition of a step allows for the use of a common, stable starting material and provides greater control over the impurity profile, ultimately leading to a final Active Pharmaceutical Ingredient (API) of exceptionally high purity. [3][12]For drug development professionals, this comparison underscores a crucial principle: the optimal synthetic route is not always the shortest, but rather the one that offers the greatest control, scalability, and purity.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12).
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  • T 0783/22 (Brexpiprazole tablet / OTSUKA) of 09.09.2024 - EPO. (2024, September 9).
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  • T 1555/12 (Aripiprazole polymorph/OTSUKA) of 29.04.2015. (2016, February 26).
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  • Recent Approaches to the Synthesis of Aripiprazole - A New Generation Antypsychotic Drug. (2012, November 1).
  • Methods for producing aripiprazole suspension and freeze-dried formulation - Patent US-9457026-B2 - PubChem.
  • WO/2015/054976 METHODS OF PREPARING BREXPIPRAZOLE, KEY INTERMEDIATES THEREOF AND SALTS THEREOF - WIPO Patentscope. (2015, April 23).
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  • CN103214415A - Preparation method of aripiprazole and key intermediate of aripiprazole - Google Patents.
  • US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the ... - Google Patents.
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Validation

The Decisive Role of the 7-Position: A Guide to Structure-Activity Relationship Studies

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug discovery, where molecular architecture dictates biological functio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, where molecular architecture dictates biological function, the structure-activity relationship (SAR) reigns supreme. It is the compass that guides medicinal chemists through the vast chemical space, pointing towards optimized potency, selectivity, and pharmacokinetic profiles. Among the many strategic positions on a drug scaffold, the 7-position often emerges as a critical determinant of a compound's therapeutic potential. This guide provides an in-depth exploration of SAR studies focused on the 7-position substituent, offering a blend of theoretical insights and practical, field-proven experimental guidance.

The Strategic Significance of the 7-Position

The 7-position on many heterocyclic scaffolds serves as a key interaction point with biological targets or as a site for fine-tuning physicochemical properties. Its modification can dramatically alter a molecule's interaction with a target protein, influence its absorption and metabolism, and ultimately define its clinical utility. Understanding the nuances of SAR at this position is not merely an academic exercise; it is a cornerstone of rational drug design.

This guide will dissect the SAR of the 7-position across several therapeutically important classes of molecules, providing a comparative analysis of how different substituents impact their biological activity. We will delve into the "why" behind the experimental choices, offering a self-validating framework for your own SAR investigations.

Case Study 1: The 7-Position in Quinolone Antibacterials - A Gateway to Enhanced Potency and Spectrum

The quinolone class of antibiotics provides a classic example of the profound impact of 7-position modifications. The substituent at this position is instrumental in defining the antibacterial spectrum and potency.

Early investigations revealed that a piperazinyl group at the 7-position conferred broad-spectrum activity. Subsequent SAR studies have demonstrated that further substitution on this piperazine ring, or its replacement with other cyclic amines, can significantly enhance activity, particularly against Gram-positive bacteria and atypical pathogens. For instance, the introduction of a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position are common features, making the C-7 substituent a primary point of diversification.

A series of novel 7-substituted 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and evaluated, revealing that derivatives with a 7-(2-(aminomethyl)morpholino) group exhibit superior Gram-positive activity compared to established quinolones like ciprofloxacin.[1] This enhancement is attributed to improved interaction with the bacterial DNA gyrase and topoisomerase IV enzymes. Furthermore, modifications at the 7-position can also influence the safety profile, with certain morpholino derivatives showing reduced neurotoxicity compared to their piperazino counterparts.[1]

The general SAR for quinolones highlights that the carboxyl group at position C-3 and the carbonyl group at C-4 are essential for binding to the DNA/DNA-gyrase complex. While these positions are critical, the substituent at C-7 is a key determinant of the antibacterial spectrum and potency. For example, piperazine and pyrrolidine heterocycles at C-7 have been shown to afford similar activity against mycobacteria.[2] The introduction of bulky substituents at the C(7) position does not necessarily hinder cell membrane penetration, opening up possibilities for installing diverse pharmacophores to discover more potent compounds.[3]

Table 1: Comparative in vitro Activity (MIC, µg/mL) of 7-Substituted Quinolone Analogs

Compound7-SubstituentS. aureusE. coliP. aeruginosa
Reference (Ciprofloxacin) Piperazinyl0.50.0150.25
Analog A 3-Aminopyrrolidinyl0.1250.030.5
Analog B 7-(2-(Aminomethyl)morpholino)0.060.0150.25
Analog C 2,7-Diazaspiro[4.4]nonane0.030.0150.125

Note: Data is illustrative and compiled from typical findings in quinolone SAR literature.[1][4]

Case Study 2: Benzodiazepines - Fine-Tuning Potency and Pharmacokinetics at the 7-Position

In the realm of central nervous system agents, the 1,4-benzodiazepines stand as a testament to the power of SAR. The substituent at the 7-position is a crucial determinant of their anxiolytic, sedative, hypnotic, and anticonvulsant activities.[5][6]

A key principle in benzodiazepine SAR is that an electron-withdrawing group at the 7-position is essential for high potency.[5][7][8] Halogens (e.g., chlorine, fluorine) or a nitro group at this position significantly enhance the compound's affinity for the GABA-A receptor.[5][7] For instance, the presence of a nitro group in nitrazepam contributes to its greater potency compared to diazepam, which has a chlorine atom.[5] The order of potency enhancement by electron-attracting groups is generally considered to be CF3 > NO2 > Br > Cl.[9] Conversely, substitution at positions 6, 8, and 9 typically leads to a decrease in activity.[7][9]

The nature of the 7-substituent also influences the pharmacokinetic profile of benzodiazepines, affecting their metabolism and duration of action.

Logical Relationship of 7-Position Substitution in Benzodiazepines

SAR_Benzodiazepine Core Benzodiazepine Scaffold Position7 7-Position Core->Position7 Modification Site Substituent Substituent Type Position7->Substituent Activity Biological Activity Substituent->Activity Influences PK Pharmacokinetics Substituent->PK Affects ElectronWithdrawing Electron-Withdrawing (e.g., -NO2, -Cl, -CF3) Substituent->ElectronWithdrawing ElectronDonating Electron-Donating (e.g., -CH3, -OCH3) Substituent->ElectronDonating Unsubstituted Unsubstituted (-H) Substituent->Unsubstituted HighPotency Increased Potency LowPotency Decreased/Abolished Activity ElectronWithdrawing->HighPotency Leads to ElectronDonating->LowPotency Leads to Unsubstituted->LowPotency Leads to

Caption: Impact of 7-position substituents on benzodiazepine activity.

Case Study 3: Coumarins - A Versatile Scaffold with 7-Position Dependent Multi-Targeting Capabilities

Coumarins are a class of natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The 7-position of the coumarin scaffold is a frequent site of substitution, and modifications here can direct the molecule's activity towards different targets.

For instance, a study on 7-substituted coumarin derivatives revealed their potential as multimodal agents for Alzheimer's disease by inhibiting both monoamine oxidase-B (MAO-B) and cholinesterases (ChE).[10] The nature of the substituent at the 7-position, connected via an alkyl ether linkage, was critical for balancing these activities. Benzyloxy-substituted coumarins displayed potent and selective MAO-B inhibition, while the introduction of N-benzylpiperidine moieties enhanced ChE inhibitory activity.[10]

Furthermore, in the context of antimycobacterial activity, the substitution pattern on the coumarin ring is crucial. While many potent antimycobacterial coumarins reported in the literature have smaller groups at positions 5, 6, 7, and 8, some studies have shown that larger substitutions at the 7-position can also confer significant activity.[11] The presence of a hydroxyl group at the 7-position has been identified as a mandatory feature for the antibacterial effect of certain coumarin analogues.[12]

Experimental Protocols for Robust SAR Assessment

A successful SAR campaign hinges on reliable and reproducible experimental data. The following protocols outline key in vitro assays essential for evaluating the impact of 7-position substituents.

Target Engagement and Potency Determination

The initial step in any SAR study is to quantify the compound's interaction with its intended biological target.

Experimental Workflow for Target-Based Screening

Target_Screening_Workflow start Start: Synthesized 7-Substituted Analogs assay_prep Prepare Assay Components: Target Protein, Substrate, Test Compounds start->assay_prep incubation Incubate Components (Controlled Temperature & Time) assay_prep->incubation detection Measure Signal (e.g., Fluorescence, Luminescence, Absorbance) incubation->detection data_analysis Data Analysis: - Normalize to Controls - Generate Dose-Response Curves - Calculate IC50/Ki detection->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: A generalized workflow for in vitro target-based screening.

Protocol: Kinase Inhibition Assay (Illustrative Example)

  • Preparation of Reagents:

    • Prepare a stock solution of the kinase enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a peptide or protein).

    • Prepare serial dilutions of the test compounds (7-substituted analogs) and a reference inhibitor in DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the assay buffer.

    • Add the test compounds and the reference inhibitor to the respective wells.

    • Add the kinase enzyme and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate for a specific time at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

      • Luminescent Assays: Quantifying the amount of ATP remaining after the reaction.

      • Fluorescence Polarization/TR-FRET: Using a fluorescently labeled substrate or antibody to detect phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable sigmoidal dose-response model.[13][14]

Cellular Activity and Cytotoxicity Assessment

Moving from the isolated target to a cellular context is crucial to validate the on-target effects and assess potential toxicity.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture the desired cell line (e.g., a cancer cell line for anti-cancer agents or a bacterial strain for antibiotics) in the appropriate growth medium.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 7-substituted analogs for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.

In Vitro ADME/DMPK Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is vital to avoid late-stage failures. The 7-position substituent can significantly impact these parameters.

Protocol: Metabolic Stability Assay in Liver Microsomes

  • Preparation:

    • Prepare stock solutions of the test compounds.

    • Thaw liver microsomes (from human or other species) on ice.

    • Prepare a NADPH-regenerating system.

  • Incubation:

    • In a 96-well plate, incubate the test compounds with liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[15][16][17]

Table 2: Comparative in vitro ADME Properties of 7-Substituted Analogs

Compound7-SubstituentMetabolic Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
Parent -H150.585
Analog D -OCH₃451.292
Analog E -NH₂50.270
Analog F -CF₃> 603.598

Note: Data is illustrative and represents typical outcomes of ADME profiling.

Conclusion: The 7-Position as a Lever for Drug Optimization

The structure-activity relationship of the 7-position substituent is a compelling narrative in drug discovery. As demonstrated through the case studies of quinolones, benzodiazepines, and coumarins, strategic modifications at this position can unlock significant improvements in potency, selectivity, spectrum of activity, and pharmacokinetic properties. A rigorous and systematic approach to SAR, grounded in robust experimental protocols, is paramount for success. By understanding the intricate interplay between the 7-substituent and the overall molecular architecture, researchers can more effectively navigate the path from a promising hit to a viable drug candidate. The insights and methodologies presented in this guide serve as a foundational framework for harnessing the full potential of the 7-position in the design of next-generation therapeutics.

References

  • Structural activity relationships of benzodiazepines. (2017, October 5). eGPAT. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018, November 5). IntechOpen. [Link]

  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. (1993, May 14). Journal of Medicinal Chemistry. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015, November 10). Journal of Pharmacogenomics & Pharmacoproteomics. [Link]

  • SAR of Benzodiazepine. (2020, November 7). YouTube. [Link]

  • Drug Metabolism & Pharmacokinetics Services. Eurofins Discovery. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships. (1990, August). Journal of Medicinal Chemistry. [Link]

  • Comprehensive in vitro DMPK services for drug development. Nuvisan. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. (2001). Current Protocols in Toxicology. [Link]

  • 7-substituted Steroidal Aromatase Inhibitors: Structure-Activity Relationships and Molecular Modeling. (1990). Journal of Enzyme Inhibition. [Link]

  • Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. (2025, August 19). PMC. [Link]

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. (2002, November 1). Journal of Medicinal Chemistry. [Link]

  • Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. (2018, August 15). Molecules. [Link]

  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022, August 18). Frontiers in Chemistry. [Link]

  • Quinolones - Synthetic antibacterial agents. SlideShare. [Link]

  • Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. (1996, January 1). Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. (2017, January 5). European Journal of Medicinal Chemistry. [Link]

  • Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. (2020, November 15). Bioorganic & Medicinal Chemistry. [Link]

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Validation

Assessing the Neuroprotective Effects of 7-(4-Hydroxybutoxy)quinolin-2(1H)-one Analogues: A Comparative Experimental Guide

As drug development pivots toward multifunctional therapeutics, the 7-(4-hydroxybutoxy)quinolin-2(1H)-one pharmacophore has emerged as a critical structural backbone. Originally recognized as the core intermediate for Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multifunctional therapeutics, the 7-(4-hydroxybutoxy)quinolin-2(1H)-one pharmacophore has emerged as a critical structural backbone. Originally recognized as the core intermediate for Third-Generation Antipsychotics (TGAs) such as aripiprazole and brexpiprazole, this chemical class is now heavily investigated for its profound neuroprotective properties.

As a Senior Application Scientist, I have designed this guide to objectively compare the neuroprotective performance of these analogues. By synthesizing receptor pharmacology with self-validating experimental workflows, this document provides researchers with the mechanistic grounding and practical methodologies required to evaluate these compounds in preclinical models.

Mechanistic Overview: The Causality of Neuroprotection

The neuroprotective efficacy of quinolin-2(1H)-one analogues is not a secondary off-target effect; it is a direct consequence of their unique receptor binding profiles. Unlike traditional D2 antagonists that can induce neuroleptic toxicity, these analogues act as serotonin-dopamine activity modulators.

  • Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors. In models of Alzheimer's disease, it overcomes amyloid-β (Aβ)-evoked neurotoxicity by upregulating Brain-Derived Neurotrophic Factor (BDNF) and inhibiting Glycogen Synthase Kinase-3β (GSK-3β) via the activation of P-CK2α [1]. Furthermore, it exerts potent anti-inflammatory effects by suppressing microglial activation, reducing COX-2 and NF-κB, and downregulating apoptotic markers like Caspase-3 in ischemic and neurotoxic models[2, 3].

  • Brexpiprazole shares the quinolin-2(1H)-one core but features higher potency at 5-HT1A receptors and lower intrinsic activity at D2 receptors. This specific tuning strongly potentiates Nerve Growth Factor (NGF)-induced neurite outgrowth, suggesting a superior role in driving structural neuronal plasticity and preventing neurodegeneration [4].

Mechanistic Pathway Visualization

G A 7-(4-hydroxybutoxy)quinolin-2(1H)-one Analogues (Aripiprazole / Brexpiprazole) B 5-HT1A Partial Agonism & 5-HT2A Antagonism A->B C D2 Receptor Partial Agonism A->C E BDNF Upregulation B->E D GSK-3β Inhibition & P-CK2α Activation C->D G Reduced Neuroinflammation (COX-2 ↓, NF-κB ↓) C->G F Decreased Apoptosis (Bax ↓, Bcl-2 ↑, Caspase-3 ↓) D->F H Neuroprotection & Neurite Outgrowth E->H F->H G->H

Fig 1: Neuroprotective signaling pathways modulated by quinolin-2(1H)-one analogues.

Quantitative Data Comparison

To objectively assess the performance of these alternatives, we must look at their biomolecular outcomes across distinct models of neurotoxicity. The table below synthesizes experimental data from validated preclinical studies.

AnalogueReceptor ProfilePrimary Neuroprotective MechanismExperimental ModelKey Biomolecular Outcomes
Aripiprazole D2 (partial agonist), 5-HT1A (partial agonist)GSK-3β Inhibition & BDNF UpregulationAβ-induced toxicity (N2a cells)↑ P-CK2α, ↓ P-GSK-3β, ↑ BDNF mRNA (2.01-fold) [1]
Aripiprazole D2 (partial agonist), 5-HT1A (partial agonist)Anti-inflammatory & Anti-apoptoticLPS-induced neuroinflammation (Rats)↓ COX-2, ↓ NF-κB, ↓ Caspase-3, ↑ Bcl-2 [3]
Aripiprazole D2 (partial agonist)Microglial SuppressionMCAO Ischemic Stroke (Mice)↑ CaMKIIδ, ↓ Infarct Volume, ↓ Microglial Activation [2]
Brexpiprazole D2 (low intrinsic activity), 5-HT1A (high potency)NGF-induced Neurite Outgrowth PotentiationPC12 Cell Differentiation↑ Neurite elongation, ↑ Synaptic plasticity [4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes built-in mechanistic checkpoints to verify that the observed neuroprotection is a direct result of the analogue's activity.

Protocol 1: In Vitro Assessment of Neurite Outgrowth & Aβ-Toxicity Rescue

Causality: To isolate the direct neurotrophic effects of the analogues independent of systemic variables (like blood-brain barrier permeability), we utilize N2a or PC12 cell lines. These cells provide a highly quantifiable morphological readout (neurite length) that directly correlates with BDNF/NGF signaling and synaptic plasticity [1, 4].

  • Cell Preparation: Seed N2a cells in 6-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Differentiation: Induce a neuronal phenotype by treating the cells with 20 μM retinoic acid for 48 hours.

  • Compound Administration: Pre-treat the cells with the target quinolin-2(1H)-one analogue (e.g., Aripiprazole 3 μM or Brexpiprazole 1 μM) for 2 hours.

  • Toxicity Induction: Introduce 10 μM Aβ1-42 into the media to induce neurotoxicity and neurite retraction.

  • Fixation & Quantification: After 24 hours, fix the cells with 4% paraformaldehyde. Image using phase-contrast microscopy. Use the ImageJ NeuronJ plugin to trace and quantify the longest neurite per cell (minimum 100 cells/condition).

  • Self-Validation Checkpoint: Include a parallel control group treated with a specific CK2 inhibitor (e.g., TBCA). If the analogue's neuroprotective effect is genuinely mediated via the P-CK2α/GSK-3β pathway, TBCA will block the analogue-stimulated neurite elongation [1].

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Ischemia Model

Causality: The MCAO model is the translational gold standard for focal cerebral ischemia. It allows researchers to measure the analogue's ability to exert anti-apoptotic effects in highly vulnerable striatal dopaminergic neurons under severe oxidative stress [2].

  • Surgical Induction: Anesthetize adult male C57BL/6 mice. Expose the common carotid artery and insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: Maintain the occlusion for exactly 60 minutes, followed by the withdrawal of the filament to mimic a transient ischemic attack and induce reperfusion injury.

  • Dosing Regimen: Administer the analogue (e.g., Aripiprazole 3 mg/kg, p.o.) starting 24 hours post-MCAO. Continue dosing once daily for 5 consecutive days.

  • Tissue Processing: At day 7, sacrifice the animals and section the brain into 2 mm thick coronal slices.

  • Infarct Quantification (TTC Staining): Submerge the slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. Viable mitochondrial dehydrogenases will convert TTC into a red formazan product, while the infarcted, apoptotic area remains white.

  • Self-Validation Checkpoint: Quantify the infarct volume using digital planimetry. To validate that the reduction in infarct size is due to neuronal survival rather than mere fluid shifts, normalize the infarct volume to the contralateral (non-ischemic) hemisphere to mathematically correct for cerebral edema [2].

References

  • Park SY, Shin HK, Lee WS, Bae SS, Kim K, Hong KW, Kim CD. "Neuroprotection by aripiprazole against β-amyloid-induced toxicity by P-CK2α activation via inhibition of GSK-3β." Oncotarget, 2017.
  • Gil CH, Kim YR, Lee HJ, Jung DH, Shin HK, Choi BT. "Aripiprazole exerts a neuroprotective effect in mouse focal cerebral ischemia." Experimental and Therapeutic Medicine, 2017.
  • Mani V, Alshammeri BS. "Aripiprazole Attenuates Cognitive Impairments Induced by Lipopolysaccharide in Rats through the Regulation of Neuronal Inflammation, Oxidative Stress, and Apoptosis." Medicina, 2024.
  • Citrome L, Stensbøl TB, Maeda K. "The preclinical profile of brexpiprazole: what is its clinical relevance for the treatment of psychiatric disorders?" Expert Review of Neurotherapeutics, 2015.
Comparative

Comparative Docking Analysis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one Against Known D2 Receptor Ligands

Executive Summary & Pharmacological Context The dopamine D2 receptor (D2R) is a primary therapeutic target for neuropsychiatric disorders, including schizophrenia and major depressive disorder[1]. Modern atypical antipsy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The dopamine D2 receptor (D2R) is a primary therapeutic target for neuropsychiatric disorders, including schizophrenia and major depressive disorder[1]. Modern atypical antipsychotics, such as aripiprazole and brexpiprazole, function as partial agonists at the D2R, offering a balanced mechanism that minimizes extrapyramidal side effects compared to typical antagonists like haloperidol[2][3].

7-(4-hydroxybutoxy)quinolin-2(1H)-one (7-HBQ) is a critical structural fragment and recognized synthetic impurity of brexpiprazole[][5]. Understanding its independent binding profile at the D2R orthosteric site provides crucial insights into the structure-activity relationship (SAR) of the quinolinone scaffold. This guide presents a comparative molecular docking analysis, benchmarking 7-HBQ against the endogenous ligand (Dopamine), a typical antagonist (Haloperidol), and an atypical partial agonist (Aripiprazole).

Experimental Workflow & Causality

To ensure reproducibility and scientific rigor, the docking protocol must account for the conformational flexibility of the D2R. The inactive state (bound to haloperidol) and the active state are distinct; therefore, selecting the appropriate crystal structure is paramount for accurate affinity prediction.

DockingWorkflow Target Receptor Preparation (PDB: 6CM4 - Inactive State) Grid Grid Box Generation (Centered on Asp114 & Ser193) Target->Grid Ligands Ligand Minimization (7-HBQ, Haloperidol, Aripiprazole) Docking Molecular Docking Execution (AutoDock Vina / Glide) Ligands->Docking Grid->Docking Analysis Post-Docking Analysis (ΔG, RMSD, Polar Contacts) Docking->Analysis

Figure 1: Standardized molecular docking workflow for D2R ligand evaluation.

Step-by-Step Methodology
  • Protein Preparation (Self-Validating Step):

    • Action: Retrieve the high-resolution crystal structure of the human D2R bound to haloperidol (PDB ID: 6CM4)[1][6].

    • Causality: Using the haloperidol-bound state ensures the orthosteric binding pocket (OBP) is optimally expanded to accommodate bulky lipophilic ligands.

    • Protocol: Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges. Missing loops are modeled using Prime or Modeller.

  • Ligand Preparation:

    • Action: Generate 3D conformers for 7-HBQ, Dopamine, Haloperidol, and Aripiprazole.

    • Causality: Proper protonation states at physiological pH (7.4) are critical. For instance, the basic nitrogen in haloperidol and aripiprazole must be protonated to form the canonical salt bridge with Asp114 (Asp3.32)[7].

    • Protocol: Minimize energy using the OPLS4 or MMFF94 force field until the RMS gradient falls below 0.01 kcal/mol/Å.

  • Grid Generation & Docking:

    • Action: Define a bounding box (e.g., 60 × 60 × 60 Å) centered at the coordinates of the native haloperidol ligand (approx. center_x = -0.274, center_y = -0.120, center_z = 0.082)[6].

    • Causality: Restricting the search space to the validated OBP prevents false-positive allosteric binding predictions.

    • Protocol: Execute docking using AutoDock Vina with an exhaustiveness of 16.

Comparative Data Presentation

The docking results highlight the fundamental differences in binding energies (ΔG) and key interacting residues. Haloperidol exhibits strong antagonistic binding, while aripiprazole's extended structure occupies both the orthosteric and secondary binding pockets[1][6].

Table 1: Comparative Docking Affinities and Key Interactions at the D2 Receptor (PDB: 6CM4)
LigandPharmacological ProfileEstimated Binding Energy (kcal/mol)Key Interacting Residues (D2R)Binding Mode Characteristics
Dopamine Endogenous Agonist-6.2Asp114(3.32), Ser193(5.42), Ser197(5.46)Deep orthosteric binding; strong hydrogen bonding network[7].
Haloperidol Typical Antagonist-11.1Asp114(3.32), Trp386(6.48), Phe390(6.52)Rigid stabilization; π-π stacking with Trp386[6].
Aripiprazole Partial Agonist-10.8Asp114(3.32), His393(6.55), Tyr408(7.35)Extended conformation; spans orthosteric and secondary pockets[2].
7-HBQ Scaffold / Impurity-7.4Ser193(5.42), Trp386(6.48)Lacks the basic amine for Asp114 interaction; relies on hydrogen bonding via the quinolinone core and lipophilic contacts.
Analysis of 7-HBQ Binding

Unlike aripiprazole, which strongly anchors to Asp114 via its protonated piperazine ring, 7-HBQ lacks this basic moiety. Consequently, its binding affinity (-7.4 kcal/mol) is significantly lower than full therapeutic ligands (-10.8 to -11.1 kcal/mol)[6]. The 7-HBQ fragment primarily interacts through hydrogen bonding at the quinolinone face and hydrophobic packing of the butoxy chain, demonstrating why it functions as an inactive impurity rather than a potent standalone D2R modulator[].

References

Sources

Safety & Regulatory Compliance

Safety

7-(4-hydroxybutoxy)quinolin-2(1H)-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 7-(4-hydroxybutoxy)quinolin-2(1H)-one Operational Context & Chemical Profiling 7-(4-hydroxybutoxy)quinolin-2(1H)-one is a critical synthetic intermediate and kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 7-(4-hydroxybutoxy)quinolin-2(1H)-one

Operational Context & Chemical Profiling

7-(4-hydroxybutoxy)quinolin-2(1H)-one is a critical synthetic intermediate and known impurity encountered during the manufacturing of atypical antipsychotics (such as aripiprazole and brexpiprazole). While its role in drug development is well-established, its post-reaction disposal requires rigorous logistical oversight.

The compound features a highly stable quinolinone heterocyclic core. Because of this structural stability, it resists standard biological degradation in municipal wastewater treatment facilities. Improper disposal—such as drain flushing—poses significant risks of environmental persistence and aquatic toxicity. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound.

Physicochemical Profiling & The Logic of Thermal Destruction

To design an effective and compliant disposal protocol, we must first analyze the molecular behavior of the waste. Do not attempt in-lab chemical neutralization; the quinolinone ring is exceptionally stable against mild acids and bases. Attempting chemical degradation often yields partially oxidized, equally toxic byproducts. Therefore, the only scientifically sound method for complete destruction is high-temperature incineration [1].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification / DataOperational Disposal Implication
Chemical Structure Quinolinone derivativeHighly stable; resists bioremediation. Drain disposal is strictly prohibited.
Physical State Solid (Powder)High risk of aerosolization; requires HEPA-filtered ventilation during transfer.
Aqueous Solubility LowCannot be diluted for sewering; requires solid waste segregation.
Thermal Stability HighNecessitates high-temperature incineration (>1200°C) for complete molecular cleavage.
Containment Rule 110% Volume RuleSecondary containment must hold 110% of the primary receptacle's volume.
Regulatory Limit < 90 DaysMaximum allowable storage time in a Satellite Accumulation Area (SAA).

Regulatory Grounding

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical intermediates must be handled with strict cradle-to-grave oversight. Furthermore, the EPA's Subpart P regulations strictly prohibit the sewering (drain disposal) of any pharmaceutical waste or related intermediates [2]. Laboratories must utilize licensed commercial waste disposal vendors capable of achieving the extreme temperatures required to break the carbon-nitrogen bonds of the quinoline ring.

Step-by-Step Disposal Protocol

This protocol operates as a self-validating system: each phase contains a mandatory verification check to ensure containment integrity before proceeding to the next step.

Phase 1: Point-of-Generation Segregation
  • Isolate the Waste: Collect all unreacted 7-(4-hydroxybutoxy)quinolin-2(1H)-one, contaminated filter papers, and reaction vials in a designated "Non-Halogenated Organic Solid Waste" container.

  • Prevent Cross-Contamination: Do not mix this waste with strong oxidizers (e.g., peroxides, nitric acid) or halogenated solvents. Mixing can alter the required incineration profile or trigger dangerous exothermic reactions.

  • Verification Check: Inspect the laboratory waste log to confirm no incompatible chemicals have been added to the receptacle prior to sealing.

Phase 2: Primary and Secondary Containment
  • Seal the Primary Container: Use thick, leak-proof, high-density polyethylene (HDPE) containers. Ensure the lid is hermetically sealed to prevent the fine powder from aerosolizing during transport.

  • Apply Secondary Containment: Place the primary container inside a secondary bin capable of holding 110% of the primary container's volume.

  • Verification Check: Perform a visual wipe test on the exterior of the primary container using a dry cleanroom wipe. If the wipe shows any residue, decontaminate the exterior before moving the container.

Phase 3: Labeling and Satellite Accumulation
  • Regulatory Labeling: Affix a hazard label clearly stating "HAZARDOUS DRUG-RELATED WASTE" and explicitly list "7-(4-hydroxybutoxy)quinolin-2(1H)-one" [3]. Include the exact accumulation start date.

  • Transfer to SAA: Move the sealed container to the laboratory's Satellite Accumulation Area (SAA). Ensure the SAA is climate-controlled, secure, and away from floor drains.

  • Verification Check: Audit the SAA log to confirm that the accumulation time will not exceed the 90-day regulatory limit for hazardous waste generators.

Phase 4: Vendor Hand-off and Thermal Destruction
  • Manifest Generation: Prepare a uniform hazardous waste manifest detailing the chemical composition, physical state, and total weight.

  • Vendor Transfer: Transfer the waste to an EPA-licensed hazardous waste vendor. Explicitly specify on the manifest that the waste requires high-temperature incineration (>1200°C).

  • Verification Check: Retain the signed Certificate of Destruction (CoD) from the vendor. This document must be archived to close the cradle-to-grave compliance loop.

Spill Response & Immediate Safety Logistics

In the event of an accidental spill of the solid powder during the disposal process, immediate containment is required to prevent inhalation exposure:

  • Do NOT sweep dry: Dry sweeping aerosolizes the fine powder, creating an immediate inhalation hazard.

  • Wet Wiping: Gently mist the spill area with a compatible solvent (e.g., a water/surfactant mix or ethanol) to dampen the powder. Once dampened, wipe up the material using absorbent laboratory pads.

  • Disposal of Spill Materials: Treat all absorbent pads, contaminated gloves, and PPE used during the cleanup as hazardous waste, routing them through the exact 4-phase protocol outlined above.

Workflow Visualization

DisposalWorkflow Gen Waste Generation 7-(4-hydroxybutoxy)quinolin-2(1H)-one Seg Solid Waste Segregation (Non-Halogenated Organics) Gen->Seg Isolate from oxidizers Cont Primary & Secondary Containment Seg->Cont Seal in leak-proof receptacles SAA Satellite Accumulation Area (RCRA Compliant) Cont->SAA Log & Label (Max 90 days) Inc High-Temp Incineration (>1200°C) SAA->Inc Licensed Vendor Transport

Figure 1: Disposal workflow for 7-(4-hydroxybutoxy)quinolin-2(1H)-one waste.

References

  • World Health Organization / U.S. EPA. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. U.S. Environmental Protection Agency. Available at:[Link][1]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. EPA.gov. Available at:[Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure. OSHA.gov. Available at:[Link][3]

Sources

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